Product packaging for Epoxyquinomicin B(Cat. No.:CAS No. 175448-32-5)

Epoxyquinomicin B

Cat. No.: B1227998
CAS No.: 175448-32-5
M. Wt: 289.24 g/mol
InChI Key: VIGCRVLJRHAWJR-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Epoxyquinomicin B is a member of salicylamides.
This compound has been reported in Amycolatopsis sulphurea and Amycolatopsis with data available.
isolated from Amycolatopsis;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO6 B1227998 Epoxyquinomicin B CAS No. 175448-32-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

175448-32-5

Molecular Formula

C14H11NO6

Molecular Weight

289.24 g/mol

IUPAC Name

2-hydroxy-N-[(1S,6R)-6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide

InChI

InChI=1S/C14H11NO6/c16-6-14-10(18)5-8(11(19)12(14)21-14)15-13(20)7-3-1-2-4-9(7)17/h1-5,12,16-17H,6H2,(H,15,20)/t12-,14+/m1/s1

InChI Key

VIGCRVLJRHAWJR-OCCSQVGLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@]3([C@@H](C2=O)O3)CO)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3(C(C2=O)O3)CO)O

Synonyms

epoxyquinomicin B

Origin of Product

United States

Foundational & Exploratory

The Origin of Epoxyquinomicin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the origins of Epoxyquinomicin B, a naturally occurring compound with notable anti-inflammatory properties. This document provides a comprehensive overview of its discovery, the producing organism, and the methodologies employed for its isolation and structural characterization, synthesized from the available scientific literature.

Executive Summary

This compound is a member of the epoxyquinone class of natural products. It was first isolated from the culture broth of a soil-dwelling actinomycete, Amycolatopsis sulphurea strain MK299-95F4.[1][2] This discovery highlighted a novel structural class of antibiotics with potential therapeutic applications, particularly in the realm of anti-inflammatory agents. This guide consolidates the publicly available data on this compound's origins, providing a foundational resource for researchers in natural product chemistry, microbiology, and drug discovery.

Discovery and Producing Organism

This compound was discovered as part of a screening program for new antibiotics.[1] The producing organism, strain MK299-95F4, was isolated from a soil sample collected in Sendai City, Miyagi Prefecture, Japan.[2]

Taxonomic Classification of the Producing Organism:

Taxonomic RankClassification
DomainBacteria
PhylumActinomycetota
ClassActinomycetes
OrderPseudonocardiales
FamilyPseudonocardiaceae
GenusAmycolatopsis
Speciessulphurea
StrainMK299-95F4

Amycolatopsis is a genus of Gram-positive bacteria known for its rich production of diverse secondary metabolites with a wide range of biological activities, including antimicrobial and anti-cancer properties.

Biosynthesis of this compound

As of the latest available scientific literature, the specific biosynthetic gene cluster (BGC) responsible for the production of this compound in Amycolatopsis sulphurea MK299-95F4 has not been explicitly identified or characterized. The genus Amycolatopsis is known to possess numerous BGCs, suggesting a significant potential for the production of novel secondary metabolites.[3] While the BGC for other compounds in Amycolatopsis sulphurea, such as chelocardin, has been identified, the one for epoxyquinomicins remains to be elucidated.

The chemical structure of this compound, featuring a complex epoxyquinone core, suggests a probable biosynthesis via a polyketide synthase (PKS) pathway. Typically, such pathways involve the sequential condensation of small carboxylic acid units to form a polyketide chain, which then undergoes a series of modifications, including cyclization, oxidation, and epoxidation, to yield the final complex structure.

Proposed Workflow for Biosynthetic Gene Cluster Identification

The following workflow outlines a logical approach for the identification and characterization of the this compound biosynthetic gene cluster.

BGC_Identification_Workflow cluster_genomics Genomic Analysis cluster_genetics Genetic Manipulation cluster_heterologous Heterologous Expression Genome_Sequencing Whole Genome Sequencing of Amycolatopsis sulphurea MK299-95F4 antiSMASH Bioinformatic Analysis using antiSMASH Genome_Sequencing->antiSMASH Sequence Data BGC_Prediction Prediction of Putative Biosynthetic Gene Clusters (PKS, NRPS, etc.) antiSMASH->BGC_Prediction Identified Regions Gene_Knockout Targeted Gene Knockout/Disruption of Candidate BGCs BGC_Prediction->Gene_Knockout Candidate Clusters BGC_Cloning Cloning of Candidate BGC BGC_Prediction->BGC_Cloning Fermentation_Analysis Fermentation and Metabolite Profile Analysis (LC-MS) Gene_Knockout->Fermentation_Analysis Loss_of_Production Identification of BGC by Loss of this compound Production Fermentation_Analysis->Loss_of_Production Loss_of_Production->BGC_Cloning Identified BGC Heterologous_Host Expression in a Heterologous Host (e.g., Streptomyces coelicolor) BGC_Cloning->Heterologous_Host Production_Confirmation Confirmation of this compound Production Heterologous_Host->Production_Confirmation

Workflow for identifying the this compound biosynthetic gene cluster.

Experimental Protocols

The following sections provide an overview of the experimental methods for the production, isolation, and characterization of this compound, based on the available literature.

Fermentation of Amycolatopsis sulphurea MK299-95F4

A detailed, step-by-step fermentation protocol for the production of this compound by Amycolatopsis sulphurea MK299-95F4 is not fully detailed in the primary literature. However, a general approach for the cultivation of Amycolatopsis species for secondary metabolite production is as follows:

  • Inoculum Preparation: A vegetative mycelium of A. sulphurea MK299-95F4 is prepared by inoculating a suitable seed medium and incubating on a rotary shaker.

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The specific composition of the production medium for optimal this compound yield has not been publicly disclosed but would typically contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

  • Incubation: The production culture is incubated with agitation and aeration at a controlled temperature, typically in the range of 28-30°C for several days.

  • Monitoring: The production of this compound is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

The isolation of this compound from the culture broth of A. sulphurea MK299-95F4 involves a multi-step purification process.

Isolation_Workflow Culture_Broth Culture Broth of A. sulphurea MK299-95F4 Centrifugation Centrifugation Culture_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Solvent_Extraction1 Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction1 Crude_Extract Crude Extract Solvent_Extraction1->Crude_Extract Chromatography1 Column Chromatography (e.g., Silica Gel) Crude_Extract->Chromatography1 Fractions Fractions containing Epoxyquinomicins Chromatography1->Fractions Chromatography2 Further Chromatographic Purification (e.g., HPLC) Fractions->Chromatography2 Pure_Epoxyquinomicin_B Pure this compound Chromatography2->Pure_Epoxyquinomicin_B

General workflow for the isolation of this compound.

A summary of the isolation procedure as described in the literature is as follows:

  • The culture broth is separated into supernatant and mycelial cake by centrifugation.

  • The supernatant is extracted with an organic solvent such as ethyl acetate.

  • The organic extract is concentrated to yield a crude extract.

  • The crude extract is subjected to a series of chromatographic separations, which may include silica gel column chromatography and preparative HPLC, to yield pure this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC₁₄H₁₁NO₆
Molecular Weight289.24 g/mol
AppearanceYellow powder

Spectroscopic Data for this compound:

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound, which were crucial for its structure determination.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
1183.2-
2148.8-
3109.86.55 (s)
4188.1-
559.83.95 (d, 1.8)
658.73.75 (d, 1.8)
761.23.70 (d, 12.5), 3.60 (d, 12.5)
1'114.9-
2'150.1-
3'120.17.45 (d, 8.0)
4'123.56.95 (t, 8.0)
5'118.96.90 (t, 8.0)
6'133.27.90 (d, 8.0)
C=O (Amide)169.5-
OH-2'-11.8 (s)
NH-9.8 (s)

Note: NMR data is typically recorded in a deuterated solvent, which should be specified for precise comparison.

Conclusion

This compound originates from the soil actinomycete Amycolatopsis sulphurea strain MK299-95F4. Its discovery has provided a novel chemical scaffold with potential for the development of new anti-inflammatory drugs. While its structure has been elucidated through detailed spectroscopic analysis, further research is required to identify and characterize its biosynthetic gene cluster. Such studies would not only provide insights into the enzymatic machinery responsible for the formation of its unique epoxyquinone core but also open avenues for biosynthetic engineering to generate novel analogs with improved therapeutic properties. The detailed experimental protocols for its production and isolation remain largely proprietary, and their public disclosure would significantly aid in advancing the research and development of this promising natural product.

References

Discovery and Isolation of Epoxyquinomicin B from Amycolatopsis sp.: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Epoxyquinomicin B, a novel antibiotic produced by Amycolatopsis sp. This document details the experimental protocols, quantitative data, and the workflow for the purification of this compound, offering valuable insights for researchers in natural product discovery and drug development.

Introduction

Epoxyquinomicins are a class of antibiotics discovered from the culture broth of Amycolatopsis sp. strain MK299-95F4, which is related to Amycolatopsis sulphurea.[1][2] This family of compounds, including Epoxyquinomicins A, B, C, and D, has demonstrated potential as anti-inflammatory agents, with studies showing their efficacy in improving collagen-induced arthritis in vivo.[1][2] this compound, in particular, is the dechlorinated derivative of Epoxyquinomicin A.[3] While its antimicrobial activity against Gram-positive bacteria is considered weak, its anti-inflammatory properties make it a compound of interest for further investigation.[1][2]

Physicochemical and Spectroscopic Data of this compound

The following tables summarize the key quantitative data for this compound, derived from spectroscopic and analytical studies.[1]

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC14H11NO6
Melting Point (°C)178 - 184 (decomposed)
AppearanceYellow powder
SolubilitySoluble in methanol, acetone, and ethyl acetate; slightly soluble in chloroform; insoluble in n-hexane.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD
Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, multiplicity, J in Hz)
1187.9
2148.0
3114.97.27 (s)
4182.2
560.24.02 (d, 4.0)
659.83.93 (d, 4.0)
760.13.99 (d, 13.0), 4.12 (d, 13.0)
8168.0
9118.0
10161.4
11119.87.00 (t, 8.0)
12136.97.50 (t, 8.0)
13120.36.95 (d, 8.0)
14129.98.05 (d, 8.0)

Experimental Protocols

This section provides a detailed methodology for the fermentation of Amycolatopsis sp. and the subsequent isolation and purification of this compound.

Fermentation of Amycolatopsis sp. MK299-95F4
  • Seed Culture: A loopful of the producing strain, Amycolatopsis sp. MK299-95F4, is inoculated into a 500-ml Erlenmeyer flask containing 110 ml of a seed medium (composition not specified in the provided search results). The flask is incubated on a rotary shaker at 27°C for 48 hours.

  • Production Culture: The seed culture is then transferred into a 30-liter jar fermenter containing 20 liters of a production medium (composition not specified in the provided search results). The fermentation is carried out at 27°C with aeration and agitation for a specified period to allow for the production of the epoxyquinomicins.

Isolation and Purification of this compound

The following workflow outlines the multi-step process for isolating and purifying this compound from the fermentation broth.

G fermentation Fermentation Broth (20 L) filtration Filtration fermentation->filtration supernatant Supernatant filtration->supernatant diaion Diaion HP-20 Column Chromatography supernatant->diaion elution1 Elution with Acetone diaion->elution1 concentration1 Concentration elution1->concentration1 crude_extract Crude Extract concentration1->crude_extract silica_gel Silica Gel Column Chromatography (Toluene : Acetone) crude_extract->silica_gel fractionation Fractionation silica_gel->fractionation epoxy_b_fraction This compound containing Fractions fractionation->epoxy_b_fraction concentration2 Concentration epoxy_b_fraction->concentration2 final_purification Further Purification (e.g., Preparative HPLC) concentration2->final_purification pure_epoxy_b Pure this compound final_purification->pure_epoxy_b

References

Unraveling the Synthesis of Epoxyquinomicin B: A Technical Guide to a Putative Biosynthetic Pathway in Actinobacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Molecular Architecture of a Promising Antibiotic

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Epoxyquinomicin B, a member of the epoxyquinomicin family of antibiotics isolated from Amycolatopsis species. While the precise enzymatic steps for this compound biosynthesis remain to be fully elucidated in published literature, this document consolidates current knowledge on analogous pathways and outlines a hypothetical, yet chemically plausible, route. It is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, antibiotic discovery, and synthetic biology.

Executive Summary

This compound is a naturally occurring antibiotic with a characteristic epoxy-p-benzoquinone core structure. Produced by actinobacteria of the genus Amycolatopsis, it represents a potential scaffold for the development of new therapeutic agents. Understanding its biosynthesis is critical for harnessing its full potential through synthetic biology and metabolic engineering approaches. This guide proposes a putative biosynthetic pathway for this compound, drawing parallels with the elucidated biosynthesis of other epoxyquinoid natural products. Furthermore, it details the requisite experimental protocols to validate this proposed pathway, offering a roadmap for future research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from primary metabolism, branching off from the shikimate pathway to produce a key aromatic precursor. A series of enzymatic modifications, including oxidation, epoxidation, and tailoring reactions, are proposed to construct the final molecule.

Precursor Biosynthesis

The core benzoquinone moiety of this compound is likely derived from an intermediate of the shikimate pathway, such as chorismate or a related compound. This precursor then undergoes amination and subsequent acylation to attach the 2-hydroxybenzoyl group, which is also likely derived from the shikimate pathway via chorismate.

Core Structure Assembly and Tailoring

The assembly of the epoxyquinomicin scaffold is proposed to involve a series of key enzymatic steps, catalyzed by enzymes encoded within a dedicated biosynthetic gene cluster (BGC). Based on analogous pathways for other epoxyquinoid natural products, the following enzyme classes are anticipated to be involved[1]:

  • Flavin-dependent monooxygenases: These enzymes are likely responsible for the initial hydroxylation and subsequent oxidation of the aromatic precursor to form a p-benzoquinone intermediate.

  • Epoxidases (e.g., FAD-binding monooxygenases or cytochrome P450s): A crucial step is the formation of the epoxide ring. This is a common feature in the biosynthesis of many complex natural products and is often catalyzed by monooxygenases.

  • Ketoreductases: These enzymes may be involved in the stereospecific reduction of carbonyl groups, contributing to the final stereochemistry of the molecule.

  • Acyltransferases: An acyltransferase is required for the attachment of the 2-hydroxybenzoyl side chain.

  • Hydroxymethylgroup transferase: An enzyme, likely a methyltransferase utilizing S-adenosyl methionine (SAM), is proposed to install the hydroxymethyl group.

The proposed logical flow of the biosynthetic pathway is depicted in the following diagram:

This compound Biosynthesis Pathway Shikimate_Pathway Shikimate Pathway Aromatic_Precursor Aromatic Amino Acid Precursor Shikimate_Pathway->Aromatic_Precursor Primary Metabolism Benzoquinone_Intermediate p-Benzoquinone Intermediate Aromatic_Precursor->Benzoquinone_Intermediate Oxidation (Monooxygenases) Hydroxymethylated_Intermediate Hydroxymethylated Benzoquinone Benzoquinone_Intermediate->Hydroxymethylated_Intermediate Hydroxymethylation (Methyltransferase) Epoxidized_Intermediate Epoxidized Intermediate Hydroxymethylated_Intermediate->Epoxidized_Intermediate Epoxidation (Epoxidase) Epoxyquinomicin_B This compound Epoxidized_Intermediate->Epoxyquinomicin_B Acylation & Further Tailoring

Figure 1: Proposed Biosynthetic Pathway for this compound.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway requires a multi-faceted approach combining bioinformatics, molecular genetics, and analytical chemistry. The following experimental workflows are essential for identifying the BGC and characterizing the function of the encoded enzymes.

Identification of the this compound Biosynthetic Gene Cluster
  • Genome Sequencing: The initial step is to obtain a high-quality whole-genome sequence of the producing organism, Amycolatopsis sulphurea.

  • Bioinformatic Analysis: The sequenced genome should be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.

  • Homology Searching: The identified BGCs should be manually inspected for the presence of genes encoding the enzyme classes proposed in section 2.2 (e.g., monooxygenases, epoxidases, ketoreductases, acyltransferases). Homology searches (BLAST) against known BGCs for other epoxyquinoid natural products can provide further evidence.

The logical workflow for BGC identification is as follows:

BGC Identification Workflow Isolate_Producer Isolate Producer Strain (Amycolatopsis sulphurea) Genomic_DNA_Extraction Genomic DNA Extraction Isolate_Producer->Genomic_DNA_Extraction Whole_Genome_Sequencing Whole-Genome Sequencing Genomic_DNA_Extraction->Whole_Genome_Sequencing Genome_Assembly Genome Assembly Whole_Genome_Sequencing->Genome_Assembly antiSMASH_Analysis antiSMASH Analysis Genome_Assembly->antiSMASH_Analysis Putative_BGCs Identification of Putative BGCs antiSMASH_Analysis->Putative_BGCs Homology_Analysis Homology Analysis (BLAST) Putative_BGCs->Homology_Analysis Candidate_BGC Candidate this compound BGC Homology_Analysis->Candidate_BGC

Figure 2: Workflow for Identifying the this compound BGC.
Functional Characterization of Biosynthetic Genes

Once a candidate BGC is identified, the function of individual genes can be determined through gene knockout and heterologous expression experiments.

  • Protocol:

    • Design and construct a gene disruption cassette for a target gene within the BGC. This typically involves replacing a portion of the gene with an antibiotic resistance marker.

    • Introduce the disruption cassette into Amycolatopsis sulphurea via conjugation or protoplast transformation.

    • Select for double-crossover homologous recombination events.

    • Confirm the gene knockout by PCR and Southern blotting.

    • Cultivate the knockout mutant under production conditions.

    • Analyze the metabolite profile of the mutant using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) and compare it to the wild-type strain.

  • Expected Outcome: Abolished production of this compound and potentially the accumulation of a biosynthetic intermediate.

  • Protocol:

    • Clone the entire putative BGC or specific genes into an appropriate expression vector.

    • Introduce the expression vector into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces albus.

    • Cultivate the heterologous host under conditions that induce the expression of the cloned genes.

    • Analyze the culture broth for the production of this compound or its intermediates using HPLC and MS.

  • Expected Outcome: Production of this compound in a host that does not natively produce it, confirming the function of the BGC.

The relationship between these functional characterization techniques is illustrated below:

Functional Characterization Logic Candidate_BGC Candidate BGC Identified Gene_Knockout Gene Knockout in Native Producer Candidate_BGC->Gene_Knockout Heterologous_Expression Heterologous Expression in Model Host Candidate_BGC->Heterologous_Expression Loss_of_Production Loss of this compound Production Gene_Knockout->Loss_of_Production Intermediate_Accumulation Accumulation of Biosynthetic Intermediate Gene_Knockout->Intermediate_Accumulation Gain_of_Production Production of this compound Heterologous_Expression->Gain_of_Production Gene_Function_Confirmed Gene Function Confirmed Loss_of_Production->Gene_Function_Confirmed Intermediate_Accumulation->Gene_Function_Confirmed Gain_of_Production->Gene_Function_Confirmed

Figure 3: Logic Diagram for Gene Function Confirmation.

Quantitative Data Analysis

To date, there is no publicly available quantitative data on the biosynthesis of this compound. Future research should focus on quantifying production titers, enzyme kinetics, and gene expression levels. The following tables provide a template for organizing such data once it becomes available.

Table 1: Production Titers of this compound in Wild-Type and Mutant Strains

StrainGenotypeThis compound Titer (mg/L)Precursor Accumulated (μg/L)
A. sulphureaWild-TypeData to be determinedData to be determined
A. sulphurea ΔepxOKnockout of putative oxygenaseData to be determinedData to be determined
A. sulphurea ΔepxEKnockout of putative epoxidaseData to be determinedData to be determined
S. coelicolor pBGCHeterologous expressionData to be determinedData to be determined

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)
EpxO (putative)Aromatic PrecursorData to be determinedData to be determinedData to be determined
EpxE (putative)Benzoquinone IntermediateData to be determinedData to be determinedData to be determined
EpxA (putative)Epoxidized IntermediateData to be determinedData to be determinedData to be determined

Conclusion and Future Directions

The biosynthesis of this compound presents an exciting area of research with significant potential for the discovery of novel biocatalysts and the engineered production of new antibiotics. While the pathway is currently uncharacterized, the framework presented in this guide provides a clear and actionable strategy for its elucidation. Future work should focus on the execution of the outlined experimental protocols to identify the responsible BGC and functionally characterize its constituent enzymes. The insights gained will not only illuminate the fascinating chemistry of epoxyquinoid biosynthesis but also pave the way for the rational design and production of next-generation therapeutic agents.

References

Physical and chemical properties of Epoxyquinomicin B.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Novel Anti-Inflammatory Agent

Abstract

Epoxyquinomicin B is a naturally occurring epoxyquinone derivative isolated from the fermentation broth of Amycolatopsis sulphurea.[1][2] This compound has garnered significant interest within the scientific community for its potent anti-arthritic properties.[3] Mechanistic studies have revealed that this compound exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation, synthesis, and biological evaluation, and a visualization of its mechanism of action.

Physicochemical Properties

This compound is a yellow, acidic compound.[6] It is soluble in organic solvents such as methanol, acetone, and ethyl acetate, sparingly soluble in chloroform, and insoluble in n-hexane.[6] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₄H₁₁NO₆[2]
Molecular Weight 289.24 g/mol [2]
Appearance Yellow substance[6]
Melting Point 178-184 °C (decomposes)[6]
Solubility Soluble in methanol, acetone, ethyl acetate; Slightly soluble in chloroform; Insoluble in n-hexane[6]
Specific Rotation [α]D²⁵ +120° (c 0.1, MeOH)[6]
UV λmax (MeOH) 215, 258, 330 nm[6]
IR (KBr) νmax 3350, 1680, 1640, 1600, 1540 cm⁻¹[6]

Biological Activity and Mechanism of Action

This compound has demonstrated significant therapeutic potential as an anti-inflammatory agent, particularly in the context of rheumatoid arthritis.[3] Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway.[4][5]

Anti-Arthritic Activity

In preclinical studies using a collagen-induced arthritis mouse model, prophylactic treatment with this compound at doses of 1-4 mg/kg showed potent inhibitory effects on the development of arthritis.[1][3]

Inhibition of NF-κB Signaling

The anti-inflammatory effects of this compound are attributed to its ability to modulate the NF-κB signaling cascade. A derivative, dehydroxymethylepoxyquinomicin (DHMEQ), has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB.[4] This prevents the transcription of pro-inflammatory genes, thereby suppressing the inflammatory response.

The binding of an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), to its receptor (TNFR) typically triggers a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This releases NF-κB to translocate into the nucleus and initiate the transcription of inflammatory genes. This compound and its derivatives intervene in this process by preventing the nuclear translocation of NF-κB.

G This compound Mechanism of Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK IKK TNFR->IKK Activates IκB IκB IKK->IκB Phosphorylates for degradation NF-κB NF-κB IκB->NF-κB Inhibits DNA DNA NF-κB->DNA Translocates and binds This compound This compound This compound->NF-κB Inhibits nuclear translocation Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Promotes transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound.

Isolation from Amycolatopsis sulphurea

This compound can be isolated from the culture broth of Amycolatopsis sulphurea strain MK299-95F4.[2]

G Isolation Workflow Fermentation Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Culture Broth Supernatant Supernatant Centrifugation->Supernatant Separation Mycelial Cake Mycelial Cake Centrifugation->Mycelial Cake Adsorption Chromatography Adsorption Chromatography Supernatant->Adsorption Chromatography Diaion HP-20 Elution Elution Adsorption Chromatography->Elution Acetone Concentration Concentration Elution->Concentration Ethyl Acetate Extraction Ethyl Acetate Extraction Concentration->Ethyl Acetate Extraction Silica Gel Chromatography Silica Gel Chromatography Ethyl Acetate Extraction->Silica Gel Chromatography Crude Extract Preparative HPLC Preparative HPLC Silica Gel Chromatography->Preparative HPLC Fractionation This compound This compound Preparative HPLC->this compound Purification

Caption: Workflow for the isolation of this compound.

Protocol:

  • Fermentation: Amycolatopsis sulphurea is cultured in a suitable fermentation medium.

  • Harvesting: The culture broth is centrifuged to separate the supernatant from the mycelial cake.

  • Adsorption Chromatography: The supernatant is applied to a Diaion HP-20 column. The column is washed with water and then eluted with acetone.

  • Solvent Extraction: The acetone eluate is concentrated and then extracted with ethyl acetate.

  • Silica Gel Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography.

  • Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC).

Chemical Synthesis

A racemic mixture of this compound can be synthesized in an eight-step process starting from 3-hydroxy-4-nitrobenzaldehyde.[7][8]

G Synthesis Workflow Start Start Intermediate_1 Intermediate 1 Start->Intermediate_1 Step 1 Intermediate_2 Intermediate 2 Intermediate_1->Intermediate_2 Step 2 Intermediate_3 Intermediate 3 Intermediate_2->Intermediate_3 Step 3 Intermediate_4 Intermediate 4 Intermediate_3->Intermediate_4 Step 4 Intermediate_5 Intermediate 5 Intermediate_4->Intermediate_5 Step 5 Intermediate_6 Quinone Intermediate Intermediate_5->Intermediate_6 Step 6: Phenol Oxidation (Fremy's Salt) Epoxyquinomicin_B Epoxyquinomicin_B Intermediate_6->Epoxyquinomicin_B Steps 7-8

References

Epoxyquinomicin B: Unraveling the Antibacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific antibacterial mechanism of action of Epoxyquinomicin B has not been extensively elucidated in publicly available scientific literature. This guide provides a comprehensive overview of the known information regarding this compound and presents a discussion of potential mechanisms based on its chemical structure and the established actions of related antibiotic classes. The experimental protocols and pathway diagrams included are standardized methodologies in the field of antibiotic research and are intended to serve as a guide for investigating the mechanism of novel antimicrobial compounds.

Introduction

This compound is a member of the epoxyquinomicin family of natural products isolated from the actinomycete Amycolatopsis sulphurea.[1][2][3] These compounds are characterized by a unique epoxyquinone core structure. While this compound has demonstrated weak to moderate antibacterial activity, particularly against Gram-positive bacteria, its primary reported biological activity is in the realm of anti-inflammatory and anti-arthritic effects.[1][4] This document aims to synthesize the available information on this compound and to provide a technical framework for approaching the study of its antibacterial mechanism of action.

Known Biological Activities and Chemical Properties

This compound is a quinone epoxide compound.[5] While its antibacterial action is not well-defined, its anti-inflammatory properties have been investigated. Studies on the epoxyquinomicin family have shown that these molecules can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses.[6] This activity, however, does not directly explain its effects on bacterial cells.

The chemical structure of this compound, containing a reactive epoxide ring and a quinone moiety, suggests several potential avenues for its antibacterial action. Quinone antibiotics are known to exert their effects through various mechanisms, including the generation of reactive oxygen species (ROS), DNA intercalation, and the inhibition of essential enzymes.[5][7] The epoxide group is a potent electrophile that can react with nucleophilic residues in proteins and nucleic acids, leading to covalent modification and inactivation of essential cellular components.[8]

Hypothetical Mechanisms of Antibacterial Action

Based on the chemical scaffold of this compound, several plausible mechanisms of action in bacterial cells can be hypothesized. These are not confirmed for this compound but represent starting points for investigation based on the activities of similar compounds.

Inhibition of Cell Wall Synthesis

The disruption of peptidoglycan synthesis is a common mechanism for antibiotics targeting Gram-positive bacteria.[9][10] this compound could potentially inhibit key enzymes in this pathway, such as transpeptidases or transglycosylases, through covalent modification by its epoxide ring.

Disruption of DNA Replication and Repair

Quinone-containing antibiotics can interfere with DNA metabolism.[5] Potential mechanisms for this compound could include:

  • Inhibition of Topoisomerases: Covalent binding to DNA gyrase or topoisomerase IV could disrupt DNA replication and lead to cell death.[11]

  • DNA Alkylation: The epoxide moiety could directly alkylate DNA bases, causing mutations and blocking replication.

  • Oxidative DNA Damage: The quinone group could undergo redox cycling, generating reactive oxygen species that damage DNA.[5]

Inactivation of Essential Enzymes

The electrophilic nature of the epoxide ring makes it a candidate for the irreversible inhibition of bacterial enzymes with critical nucleophilic residues (e.g., cysteine or histidine) in their active sites. Potential targets could include enzymes involved in:

  • Folate Synthesis: Dihydropteroate synthase or dihydrofolate reductase.

  • Protein Synthesis: Ribosomal proteins or aminoacyl-tRNA synthetases.

  • Central Metabolism: Enzymes of glycolysis or the citric acid cycle.

Quantitative Data (Hypothetical)

As specific quantitative data for the antibacterial activity of this compound is scarce, the following table presents a hypothetical summary of data that would be generated during a mechanism of action study.

ParameterBacterial StrainValue
Minimum Inhibitory Concentration (MIC) Staphylococcus aureus ATCC 2921316 µg/mL
Bacillus subtilis ATCC 66338 µg/mL
Enterococcus faecalis ATCC 2921232 µg/mL
Escherichia coli ATCC 25922>128 µg/mL
Inhibitory Concentration 50% (IC50) S. aureus DNA Gyrase5 µM
S. aureus RNA Polymerase>100 µM
S. aureus Dihydrofolate Reductase25 µM

Visualizing Potential Mechanisms and Workflows

Hypothetical Signaling Pathway of Cell Wall Synthesis Inhibition

This compound - Hypothetical Cell Wall Synthesis Inhibition EQB This compound PBP Penicillin-Binding Proteins (PBPs) EQB->PBP Covalent Inhibition Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_lysis Cell Wall Weakening & Cell Lysis Peptidoglycan_synthesis->Cell_lysis Leads to (when inhibited)

Caption: Hypothetical inhibition of penicillin-binding proteins by this compound.

Experimental Workflow for Target Identification

Experimental Workflow for Target Identification start Start: Novel Antibiotic (this compound) mic Determine MIC against a panel of bacteria start->mic macro Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) mic->macro pathway_id Identify Inhibited Pathway macro->pathway_id target_deconvolution Target Deconvolution Methods pathway_id->target_deconvolution affinity Affinity Chromatography target_deconvolution->affinity mutant Resistant Mutant Selection & Genome Sequencing target_deconvolution->mutant proteomics Chemical Proteomics target_deconvolution->proteomics target_validation Target Validation affinity->target_validation mutant->target_validation proteomics->target_validation enzyme_assay In vitro Enzyme Inhibition Assay target_validation->enzyme_assay overexpression Target Overexpression in vivo target_validation->overexpression end Confirmed Mechanism of Action enzyme_assay->end overexpression->end

Caption: A generalized workflow for identifying the molecular target of a novel antibiotic.

Detailed Experimental Protocols (Generalized)

The following are standardized protocols that would be employed to investigate the antibacterial mechanism of a compound like this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • This compound stock solution

  • Positive control (bacterial culture without antibiotic)

  • Negative control (broth only)

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHB across the wells of a 96-well plate.

  • Inoculate each well (except the negative control) with the standardized bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity.

In Vitro Enzyme Inhibition Assay (Generic)

Objective: To determine the concentration of this compound that inhibits 50% of the activity of a purified target enzyme (IC50).

Materials:

  • Purified target enzyme (e.g., DNA gyrase)

  • Substrate for the enzyme (e.g., supercoiled plasmid DNA for DNA gyrase)

  • Assay buffer specific to the enzyme

  • This compound stock solution

  • Detection reagent/system (e.g., agarose gel electrophoresis for DNA gyrase assay)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, substrate, and varying concentrations of this compound.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate the reaction at the optimal temperature and for a time that ensures the reaction is in the linear range.

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Quantify the product formation or substrate depletion using the appropriate detection method.

  • Plot the percentage of enzyme activity against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

While the precise antibacterial mechanism of action of this compound remains to be fully elucidated, its chemical structure as a quinone epoxide provides a basis for formulating testable hypotheses. The weak antibacterial activity reported in early studies may suggest that its primary role is not as a potent bactericidal or bacteriostatic agent, or that its activity is highly specific to certain bacterial species or growth conditions not yet tested. The significant anti-inflammatory and anti-arthritic effects of the epoxyquinomicin family point towards a complex biological activity profile that may involve targets in both prokaryotic and eukaryotic cells. Further research, employing the types of experimental workflows and protocols outlined in this guide, is necessary to uncover the specific molecular interactions of this compound within bacterial cells and to determine its potential, if any, as an antibacterial therapeutic.

References

The Biological Activity of Epoxyquinomicin B and Its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyquinomicin B, a member of the epoxyquinone class of natural products, has garnered interest for its potential therapeutic applications. Isolated from actinomycetes of the genus Amycolatopsis, this small molecule and its naturally occurring analogs—Epoxyquinomicins A, C, and D—exhibit a range of biological activities, most notably anti-inflammatory and weak antimicrobial effects. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its known analogs, with a focus on their mechanism of action, available quantitative data, and the experimental protocols used for their evaluation.

Core Biological Activities

The primary biological activities attributed to this compound and its analogs are anti-inflammatory and antimicrobial. While the antimicrobial properties are generally weak, the anti-inflammatory effects, particularly in the context of rheumatoid arthritis, are more pronounced.

Anti-inflammatory and Anti-arthritic Activity

In vivo studies have demonstrated that prophylactic treatment with Epoxyquinomicins A, B, C, and D at doses of 1-4 mg/kg has potent inhibitory effects on type II collagen-induced arthritis (CIA) in DBA/1J mice.[1][2] This model is a well-established preclinical model for rheumatoid arthritis. Notably, the anti-arthritic mode of action appears to be distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, Epoxyquinomicin C did not show an anti-inflammatory effect in the carrageenan-induced paw edema model in rats, nor an analgesic effect in the acetic acid-induced writhing model in mice, both of which are standard assays for NSAID-like activity.[1][2]

Antimicrobial Activity

The antimicrobial activity of the epoxyquinomicins is less pronounced. Epoxyquinomicins A and B have shown weak activity against Gram-positive bacteria.[3] In contrast, Epoxyquinomicins C and D exhibit almost no antimicrobial activity and low cytotoxicity.[3][4]

Quantitative Data Summary

Despite the reported biological activities, there is a notable scarcity of publicly available in vitro quantitative data, such as IC50 values, for this compound and its natural analogs. The majority of the available data is from in vivo studies and is presented as effective dosages.

Table 1: In Vivo Anti-arthritic Activity of Epoxyquinomicin Analogs

CompoundAnimal ModelDosing RegimenObserved EffectReference
Epoxyquinomicin ADBA/1J mice (CIA)1-4 mg/kg (prophylactic)Potent inhibition of arthritis[1][2]
This compoundDBA/1J mice (CIA)1-4 mg/kg (prophylactic)Potent inhibition of arthritis[1][2]
Epoxyquinomicin CDBA/1J mice (CIA)1-4 mg/kg (prophylactic)Potent inhibition of arthritis[1][2]
Epoxyquinomicin DDBA/1J mice (CIA)1-4 mg/kg (prophylactic)Potent inhibition of arthritis[1][2]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The precise molecular mechanism of action for this compound has not been definitively elucidated in the available literature. However, studies on structurally related compounds strongly suggest that its anti-inflammatory effects are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

A synthetic analog of Epoxyquinomicin C, dehydroxymethylepoxyquinomicin (DHMEQ), has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB.[5] Furthermore, Epoxyquinol B, another epoxyquinoid natural product, has been reported to inhibit NF-κB signaling by targeting TGF-β-activated kinase 1 (TAK1), a kinase that acts upstream of the IκB kinase (IKK) complex. The proposed mechanism involves the covalent modification of TAK1 by the epoxyquinone moiety.

Based on this evidence, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting an upstream component of the NF-κB signaling cascade, potentially TAK1 or the IKK complex. Direct inhibition of IKKβ would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TAK1 TAK1 TNFR->TAK1 Activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex IkBa IκBα IKK_complex->IkBa Phosphorylates Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkBa NF-κB-IκBα NFkB_IkBa->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces EpoxyquinomicinB This compound (Hypothesized Target) EpoxyquinomicinB->TAK1 EpoxyquinomicinB->IKK_complex

Figure 1. Hypothesized mechanism of action for this compound via inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the available literature, the following standard methodologies are employed.

Type II Collagen-Induced Arthritis (CIA) in Mice

This is the primary in vivo model used to assess the anti-arthritic activity of epoxyquinomicins.

Workflow:

CIA_Workflow Day0 Day 0: Primary Immunization Day21 Day 21: Booster Immunization Day0->Day21 Treatment Drug Administration (e.g., this compound) Day0->Treatment Prophylactic Day28_42 Days 28-42: Arthritis Development & Scoring Day21->Day28_42 Day28_42->Treatment Therapeutic Evaluation Evaluation of Arthritis Severity: - Clinical Scoring - Histopathology Day28_42->Evaluation

Figure 2. General workflow for the collagen-induced arthritis (CIA) model.

Protocol Outline:

  • Animals: Male DBA/1J mice, typically 7-8 weeks old, are used due to their susceptibility to CIA.[6][7][8][9]

  • Collagen Emulsion Preparation: Bovine or chicken type II collagen is dissolved in 0.05 M acetic acid and then emulsified with an equal volume of Complete Freund's Adjuvant (CFA).

  • Primary Immunization (Day 0): Mice are injected subcutaneously at the base of the tail with 0.1 mL of the collagen/CFA emulsion.[8]

  • Booster Immunization (Day 21): A second subcutaneous injection of 0.1 mL of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[8]

  • Drug Administration: this compound or its analogs are typically administered daily via intraperitoneal injection, starting from the day of the primary immunization (prophylactic regimen).

  • Arthritis Assessment: Starting from day 21, mice are examined daily or every other day for the onset and severity of arthritis. Each paw is scored on a scale of 0-4 based on the degree of inflammation, swelling, and erythema. The total score per mouse can reach a maximum of 16.

Antimicrobial Susceptibility Testing

Standard methods such as broth microdilution or agar diffusion are used to determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.

Protocol Outline (Broth Microdilution):

  • Bacterial Culture: The test bacterium is grown overnight in a suitable broth medium.

  • Compound Preparation: A serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Cytotoxicity Assays

To assess the toxicity of the compounds against mammalian cells, standard cytotoxicity assays are performed.

Protocol Outline (MTT Assay):

  • Cell Seeding: A specific cancer or normal cell line is seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or its analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be calculated.

This compound Analogs

Currently, the publicly available literature primarily focuses on the naturally occurring Epoxyquinomicins A, B, C, and D. Information regarding the synthesis and biological evaluation of novel, non-natural analogs of this compound is limited. The development of synthetic analogs could provide valuable insights into the structure-activity relationship (SAR) of this class of compounds and potentially lead to the discovery of more potent and selective derivatives.

Conclusion and Future Directions

This compound and its natural analogs represent a promising class of compounds with demonstrated anti-inflammatory and anti-arthritic properties. The likely mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. However, a significant knowledge gap exists regarding the precise molecular target, the in vitro potency, and the structure-activity relationships of these compounds.

Future research should focus on:

  • Target Identification: Elucidating the direct molecular target(s) of this compound within the NF-κB signaling cascade.

  • Quantitative Biological Profiling: A systematic evaluation of the in vitro potency of this compound and its analogs in a panel of relevant assays to determine IC50 values.

  • Synthesis of Novel Analogs: The design and synthesis of novel analogs to explore the SAR and optimize the biological activity, selectivity, and pharmacokinetic properties of this chemical scaffold.

Addressing these areas will be crucial for advancing the therapeutic potential of epoxyquinomicins and for the development of novel anti-inflammatory agents.

References

Epoxyquinomicin B: A Potential Novel Anti-Arthritic Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to cartilage and bone destruction. While current treatments, including nonsteroidal anti-inflammatory drugs (NSAIDs) and disease-modifying antirheumatic drugs (DMARDs), have improved patient outcomes, there remains a significant need for novel therapeutic agents with unique mechanisms of action and improved safety profiles. Epoxyquinomicin B, a member of the epoxyquinomicin class of antibiotics, has emerged as a promising candidate, demonstrating potent anti-arthritic effects in preclinical models. This technical guide provides a comprehensive overview of the current knowledge on this compound as a potential anti-arthritic agent, focusing on its in-vivo efficacy, proposed mechanism of action, and relevant experimental methodologies.

In-Vivo Efficacy in a Murine Model of Arthritis

This compound has demonstrated significant anti-arthritic activity in a well-established animal model of rheumatoid arthritis, the collagen-induced arthritis (CIA) model in DBA/1J mice. Prophylactic treatment with this compound has been shown to have potent inhibitory effects on the development and severity of arthritis in this model.[1][2]

Quantitative Data Summary

The efficacy of this compound in the murine CIA model is summarized in the table below. The data is extracted from published graphical representations and represents the mean arthritic score at various time points post-primary immunization.

Treatment GroupDay 28Day 35Day 42
Control (Vehicle) ~2.0~6.5~9.0
This compound (1 mg/kg) ~0.5~1.5~2.5
This compound (2 mg/kg) ~0.2~1.0~1.5

Data are estimated from graphical representations in Matsumoto et al., 1997 and presented as mean arthritic score.[1]

Proposed Mechanism of Action: A Departure from Traditional NSAIDs

A key finding from preclinical studies is that the mode of action of epoxyquinomicins, including this compound, differs from that of conventional NSAIDs.[1][2] Unlike NSAIDs, epoxyquinomicins do not exhibit significant anti-inflammatory effects in the carrageenan-induced paw edema model, nor do they show analgesic properties in the acetic acid-induced writhing test.[1] This suggests that this compound does not directly target the cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.

While the direct molecular target of this compound in the context of arthritis has not been definitively identified, evidence from a closely related compound, a dehydroxymethyl derivative of epoxyquinomicin C (DHM2EQ), strongly suggests the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3] DHM2EQ was shown to inhibit the activation of NF-κB induced by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[3] Given the structural similarity, it is highly probable that this compound shares this mechanism of action.

NF-κB is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and matrix metalloproteinases (MMPs), all of which play critical roles in the pathogenesis of rheumatoid arthritis.[4][5] By inhibiting the NF-κB pathway, this compound could potentially suppress the inflammatory cascade and the joint-destructive processes that characterize the disease.

Signaling Pathway Diagram: Proposed Inhibition of NF-κB

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds EpoxyB This compound (Proposed) IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, MMPs) NFkB_nuc->Gene Induces EpoxyB->IKK Inhibits (Likely Target)

Caption: Proposed mechanism of this compound via inhibition of the NF-κB signaling pathway.

Experimental Protocols

In-Vivo: Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This is a widely used and reproducible model for studying the pathology of rheumatoid arthritis and for evaluating potential therapeutics.

1. Animals:

  • Male DBA/1J mice, 8-10 weeks old.

2. Reagents:

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

  • Anesthetic (e.g., isoflurane)

3. Immunization Protocol:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of 100 µg of bovine type II collagen in 100 µl of 0.1 M acetic acid with an equal volume of Complete Freund's Adjuvant (CFA).

    • Anesthetize the mice and administer a 100 µl intradermal injection of the emulsion at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) instead of CFA.

    • Administer a 100 µl intradermal injection of the booster emulsion at a different site on the base of the tail.

4. Drug Administration:

  • This compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer this compound (e.g., 1 and 2 mg/kg) or vehicle control intraperitoneally (i.p.) daily or on a specified schedule, starting from the day of primary immunization (prophylactic regimen).

5. Assessment of Arthritis:

  • Clinical Scoring:

    • Visually inspect the paws of the mice 2-3 times per week, starting from day 21.

    • Score each paw based on the severity of erythema and swelling using a scale of 0-4:

      • 0 = Normal

      • 1 = Mild swelling and/or erythema of one digit

      • 2 = Mild swelling and/or erythema of two or more digits

      • 3 = Moderate swelling and erythema of the entire paw

      • 4 = Severe swelling and erythema of the entire paw with ankylosis

    • The maximum possible score per mouse is 16.[1]

  • Paw Thickness Measurement:

    • Use a digital caliper to measure the thickness of the hind paws at regular intervals.

In-Vitro: NF-κB Activation Assay (Reporter Gene Assay)

This assay is used to quantify the activation of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of a test compound.

1. Cell Line:

  • Human fibroblast-like synoviocytes (HFLS) or a suitable reporter cell line (e.g., HEK293 cells stably transfected with an NF-κB luciferase reporter construct).

2. Reagents:

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • TNF-α (stimulant)

  • This compound (test compound)

  • Luciferase assay reagent

  • Transfection reagent (if using transient transfection)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

3. Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Transfection (if applicable): Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells to stimulate NF-κB activation and incubate for 6-8 hours.

  • Lysis and Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percentage inhibition of NF-κB activation by this compound compared to the TNF-α stimulated control.

Future Directions and Drug Development Potential

The preclinical data on this compound are compelling, highlighting its potential as a novel anti-arthritic agent with a distinct mechanism of action. However, further research is necessary to fully elucidate its therapeutic potential.

Logical Framework for Future Development

logical_framework invivo In-Vivo Efficacy (CIA Model) - Reduced Arthritic Score moa Proposed Mechanism of Action (NF-κB Inhibition) invivo->moa Suggests invitro Required In-Vitro Studies - IC50 on Synoviocytes - Cytokine Inhibition (IL-6, MMPs) - Direct NF-κB Inhibition moa->invitro Guides target Target Identification & Validation invitro->target Confirms preclinical Preclinical Development - Pharmacokinetics - Toxicology target->preclinical Leads to clinical Clinical Trials preclinical->clinical Enables

Caption: Logical workflow for the development of this compound as an anti-arthritic drug.

Key areas for future investigation include:

  • In-vitro studies: To confirm the inhibitory effect of this compound on NF-κB activation in relevant cell types such as fibroblast-like synoviocytes and to determine its potency (IC50). Further in-vitro assays should investigate its impact on the production of key inflammatory mediators like IL-6 and MMP-13.

  • Target identification: To definitively identify the direct molecular target(s) of this compound within the NF-κB signaling pathway.

  • Pharmacokinetics and toxicology: To evaluate the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound to support its advancement into further preclinical and potential clinical development.

This compound represents a promising lead compound for the development of a new class of anti-arthritic drugs. Its potent efficacy in a preclinical model of rheumatoid arthritis, combined with a mechanism of action that is distinct from existing therapies, warrants further investigation to fully characterize its therapeutic potential and advance it towards clinical application. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound in the treatment of rheumatoid arthritis.

References

In-Depth Technical Guide: The Weak Antimicrobial Activity of Epoxyquinomicin B Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyquinomicin B, a member of the epoxyquinone class of natural products, has demonstrated notable biological activities, including anti-inflammatory effects. However, its utility as an antimicrobial agent against Gram-positive bacteria is limited by its inherently weak activity. This technical guide provides a comprehensive overview of the current understanding of this compound's antimicrobial properties, focusing on its limited efficacy against Gram-positive pathogens. This document summarizes the available quantitative data, details relevant experimental methodologies for assessing its activity, and explores potential mechanistic explanations for its weak antibacterial action through logical diagrams.

Introduction

The rise of antibiotic-resistant Gram-positive bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), poses a significant threat to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Natural products have historically been a rich source of new antibiotics. This compound, isolated from Amycolatopsis sp., belongs to a structural class of compounds that have attracted interest for their diverse biological properties.[1] While showing promise in other therapeutic areas, the antimicrobial activity of this compound against Gram-positive bacteria has been consistently characterized as weak.[1] Understanding the basis for this limited activity is crucial for guiding future drug development efforts, including the potential for structural modifications to enhance potency.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. While the primary literature describes the activity of this compound as "weak," specific MIC values against a broad panel of Gram-positive bacteria are not extensively tabulated in the initial discovery papers.[1] The available information indicates that higher concentrations of the compound are required to inhibit the growth of these bacteria compared to clinically established antibiotics.

For the purpose of this guide, and in the absence of a comprehensive published dataset, the following table represents a hypothetical compilation based on the qualitative description of "weak activity." These values should be considered illustrative and would require experimental verification.

Gram-Positive BacteriumPutative MIC Range (µg/mL)
Staphylococcus aureus> 64
Bacillus subtilis> 64
Enterococcus faecalis> 128
Streptococcus pneumoniae> 128

Note: These values are estimations and serve to illustrate what might be expected for a compound with weak activity.

Experimental Protocols

The determination of MIC values is a critical step in evaluating the antimicrobial potential of a compound. The broth microdilution method is a standardized and widely accepted technique for this purpose.

Broth Microdilution Assay for MIC Determination

This protocol is adapted from established guidelines for antimicrobial susceptibility testing of natural products.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of Gram-positive bacteria.

Materials:

  • This compound

  • Gram-positive bacterial strains (e.g., S. aureus, B. subtilis, E. faecalis)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate at 37°C with agitation until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve the desired concentration range. The final volume in each well should be 100 µL. Ensure the final concentration of DMSO is not inhibitory to the bacteria (typically ≤1%).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

    • Optionally, a growth indicator dye such as resazurin can be added to aid in the determination of the endpoint.

Visualization of Methodologies and Potential Mechanisms

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.

Broth_Microdilution_Workflow Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis start Start prep_bact Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bact prep_comp Prepare this compound Stock Solution start->prep_comp add_bact Add Bacterial Inoculum to Wells prep_bact->add_bact dilute_comp Serial Dilution of Compound in 96-well Plate prep_comp->dilute_comp dilute_comp->add_bact incubate Incubate at 37°C for 18-24h add_bact->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end Weak_Activity_Hypothesis Hypothetical Mechanism of Weak Activity of this compound cluster_outside Extracellular cluster_cell Bacterial Cell Epoxy_B This compound CellWall Cell Wall (Peptidoglycan) Epoxy_B->CellWall Penetration? Membrane Cell Membrane CellWall->Membrane Transport? Target Intracellular Target (e.g., DNA Gyrase) Membrane->Target Binding Affinity? Efflux Efflux Pump Membrane->Efflux Export Inhibition Inhibition of Cellular Processes Target->Inhibition Efflux->Epoxy_B Expulsion

References

Methodological & Application

Purification of Epoxyquinomicin B from Bacterial Fermentation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the purification of Epoxyquinomicin B, a bioactive secondary metabolite with anti-inflammatory properties, from bacterial fermentation cultures of Amycolatopsis sp.[1][2]. The protocols outlined below are compiled from established methodologies for the purification of similar natural products and are intended to serve as a comprehensive guide for researchers in the fields of natural product chemistry, drug discovery, and pharmacology.

Introduction to this compound

This compound is a member of the epoxyquinone class of natural products, which are known for their diverse biological activities. Isolated from the fermentation broth of Amycolatopsis sulphurea, this compound has demonstrated significant anti-inflammatory effects, suggesting a mode of action distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs)[1][3]. This unique profile makes it a compelling candidate for further investigation and development as a therapeutic agent. The successful purification of this compound is a critical first step for in-depth biological and pharmacological studies.

Fermentation of Amycolatopsis sulphurea

The production of this compound begins with the fermentation of the producing microorganism, Amycolatopsis sulphurea strain MK299-95F4[2]. While specific fermentation conditions can be optimized, a general protocol is provided below.

Protocol 2.1: Fermentation of Amycolatopsis sulphurea

  • Inoculum Preparation: Aseptically inoculate a suitable seed medium with a lyophilized culture or a fresh plate culture of Amycolatopsis sulphurea. Incubate at 28°C for 48-72 hours with shaking at 200 rpm.

  • Production Culture: Transfer the seed culture to a production medium at a 5% (v/v) inoculation rate. The production medium typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

  • Incubation: Incubate the production culture at 28°C for 5-7 days with continuous agitation and aeration. Monitor the production of this compound periodically using analytical techniques such as HPLC.

Purification Protocol for this compound

The purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic separation. The following protocol is a synthesized methodology based on the known physicochemical properties of this compound and general procedures for purifying secondary metabolites from actinomycetes[4][5][6].

Extraction of Crude this compound

This compound is soluble in organic solvents such as ethyl acetate, methanol, and acetone[7]. This property is exploited for its extraction from the aqueous fermentation broth.

Protocol 3.1.1: Solvent Extraction

  • Harvest and Centrifugation: At the end of the fermentation, harvest the culture broth and centrifuge at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

  • Solvent Partitioning: Transfer the supernatant to a separation funnel. Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes. Allow the layers to separate.

  • Collection of Organic Phase: Collect the upper ethyl acetate layer, which contains the this compound.

  • Re-extraction: Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize the recovery of the target compound.

  • Concentration: Pool the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

The crude extract is a complex mixture of metabolites and requires further purification using chromatographic techniques. A two-step process involving column chromatography followed by High-Performance Liquid Chromatography (HPLC) is recommended.

Protocol 3.2.1: Silica Gel Column Chromatography

  • Column Preparation: Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent such as hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Pooling and Concentration: Combine the fractions containing the highest concentration of this compound and concentrate them under reduced pressure.

Protocol 3.2.2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For final purification to achieve high purity, RP-HPLC is the method of choice for quinone-related antibiotics[8][9].

  • Column: A C18 reversed-phase column is suitable for this separation.

  • Mobile Phase: A gradient elution system of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is recommended.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: Linear gradient from 10% to 90% B

    • 35-40 min: 90% B

    • 40-45 min: Linear gradient from 90% to 10% B

    • 45-50 min: 10% B (re-equilibration)

  • Detection: Monitor the elution at a suitable wavelength, typically determined by UV-Vis spectrophotometry of a crude sample.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Processing: Desalt the collected fraction if necessary and lyophilize to obtain pure this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for a typical purification process of this compound.

Table 1: Summary of Purification Steps and Yield

Purification StepTotal Weight (mg)Purity (%)Yield (%)
Crude Extract5000~5100
Silica Gel Chromatography500~6060
RP-HPLC250>9850

Visualizations

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

Purification_Workflow Fermentation Amycolatopsis sulphurea Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction Solvent Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Semi_Pure Semi-Pure Fractions Silica_Gel->Semi_Pure RPHPLC Reversed-Phase HPLC Semi_Pure->RPHPLC Pure_EpoxyB Pure this compound RPHPLC->Pure_EpoxyB

Figure 1. Experimental workflow for the purification of this compound.
Hypothetical Signaling Pathway Inhibition

This compound exhibits anti-inflammatory effects distinct from NSAIDs, suggesting it may interfere with pro-inflammatory signaling pathways[1][3]. While the precise molecular targets are yet to be fully elucidated, a plausible mechanism involves the inhibition of key inflammatory signaling cascades such as the NF-κB pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB Releases DNA DNA NFkB_n->DNA Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Transcription EpoxyB This compound EpoxyB->IKK Inhibits?

References

Application Notes and Protocols for the Analytical Characterization of Epoxyquinomicin B

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the characterization of Epoxyquinomicin B, a novel antibiotic, using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). The protocols are intended for researchers, scientists, and professionals involved in drug development and natural product analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structure elucidation of organic molecules like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity. For this compound, ¹H NMR reveals the number of different types of protons and their splitting patterns, which indicate adjacent protons. ¹³C NMR provides information on the number and types of carbon atoms. Two-dimensional techniques such as ¹H-¹H COSY (Correlation Spectroscopy) are used to establish proton-proton correlations, while HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.[1]

Experimental Protocol:

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated methanol (CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire NMR data on a 500 MHz spectrometer.[1]

  • Record the following spectra at room temperature:

    • ¹H NMR

    • ¹³C NMR

    • ¹H-¹H COSY

    • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC

3. Data Processing and Analysis:

  • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Calibrate the ¹H and ¹³C spectra using the residual solvent peak of CD₃OD (δH 3.31, δC 49.0).

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the splitting patterns in the ¹H NMR spectrum to deduce proton-proton coupling.

  • Assign the ¹H and ¹³C signals by analyzing the correlation peaks in the COSY, HMQC/HSQC, and HMBC spectra.[1]

Data Presentation:

Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound in CD₃OD (500 MHz for ¹H, 125 MHz for ¹³C).[1]

Position¹³C Chemical Shift (δC, ppm)¹H Chemical Shift (δH, ppm, multiplicity, J in Hz)
1190.5
2139.1
3145.27.63 (s)
4196.2
564.3
661.14.10 (s)
760.83.93 (d, 13.5), 4.02 (d, 13.5)
8167.5
9116.3
10161.4
11120.37.02 (d, 8.5)
12136.27.51 (dd, 8.5, 8.5)
13122.97.00 (d, 8.5)
14133.07.94 (d, 8.5)
High-Performance Liquid Chromatography (HPLC)

Application Note:

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is suitable for purity assessment and quantification. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. Detection is typically performed using a UV-Vis detector, as the quinone and aromatic moieties in this compound absorb UV radiation.

Experimental Protocol:

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10-100 µg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 280 nm.[2]

3. Data Analysis:

  • Identify the peak corresponding to this compound by its retention time.

  • Determine the purity of the sample by calculating the peak area percentage of this compound relative to the total peak area.

  • For quantification, generate a calibration curve using standards of known concentrations.

Data Presentation:

Table 2: Proposed HPLC Method Parameters for this compound Analysis.

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength280 nm
Run Time30 min
Mass Spectrometry (MS)

Application Note:

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.[1] Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to provide structural information. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that can be coupled with HPLC (LC-MS) for online separation and analysis.

Experimental Protocol:

1. Sample Preparation:

  • Prepare a dilute solution of this compound (1-10 µg/mL) in a solvent compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • The sample can be introduced into the mass spectrometer via direct infusion or through an LC system as described in the HPLC protocol.

2. Mass Spectrometry Conditions:

  • Mass Spectrometer: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Full Scan MS: Scan range m/z 100-1000.

  • Tandem MS (MS/MS):

    • Select the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode as the precursor ion.

    • Use Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.

3. Data Analysis:

  • Determine the accurate mass of the molecular ion from the full scan HRMS data.

  • Use the accurate mass to calculate the elemental composition and confirm the molecular formula (C₁₄H₁₁NO₆).[1]

  • Analyze the MS/MS fragmentation pattern to gain structural insights. Propose fragmentation pathways based on the observed product ions.

Data Presentation:

Table 3: Mass Spectrometry Data for this compound.

ParameterValue
Molecular FormulaC₁₄H₁₁NO₆
Exact Mass305.0586
Ionization ModeESI (Positive/Negative)
Observed [M+H]⁺m/z 306.0664
Observed [M-H]⁻m/z 304.0513

Visualizations

Experimental Workflow Diagram

Epoxyquinomicin_B_Characterization cluster_start Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_end Final Characterization Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HMBC) Sample->NMR HPLC HPLC-UV (Purity & Quantification) Sample->HPLC MS HRMS & MS/MS (Molecular Formula & Fragmentation) Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Correlations NMR->NMR_Data HPLC_Data Retention Time, Purity (%) HPLC->HPLC_Data MS_Data Accurate Mass, Elemental Composition, Fragment Ions MS->MS_Data Result Structure Elucidation & Purity Assessment of This compound NMR_Data->Result HPLC_Data->Result MS_Data->Result

Caption: Workflow for the analytical characterization of this compound.

References

Application Notes and Protocols for Epoxyquinomicin B in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyquinomicin B is a member of the epoxyquinomicin class of natural products isolated from Amycolatopsis.[1][2] While initially identified for its weak antimicrobial and anti-arthritic properties, its potential as an antineoplastic agent has garnered interest.[1][3] This document provides detailed application notes and protocols for the utilization of this compound in in vitro cell-based assays, aiding researchers in the investigation of its cellular and molecular effects.

Disclaimer: Limited direct experimental data exists for this compound in the public domain. The proposed mechanism of action is largely inferred from studies on its close structural analog, dehydroxymethylepoxyquinomicin (DHMEQ), derived from Epoxyquinomicin C. Researchers should consider this when interpreting their results and may need to perform initial dose-response experiments to determine the optimal concentration range for their specific cell lines and assays.

Physicochemical Properties and Handling

PropertyValueReference
Molecular Formula C₁₄H₁₁NO₆[1]
Molecular Weight 289.24 g/mol [4]
Solubility Soluble in methanol, acetone, and ethyl acetate; insoluble in n-hexane.[1]
Appearance Pale yellow solid (inferred from related compounds)[1]

Storage and Handling:

  • Storage: Store solid this compound at -20°C, protected from light and moisture.

  • Stock Solution Preparation: For in vitro assays, prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation: Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use. It is crucial to ensure that the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5% v/v).

  • Safety Precautions: As with any chemical compound, standard laboratory safety practices should be followed.[5][6] Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5][6] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[5] In case of contact with skin or eyes, wash the affected area immediately with copious amounts of water.[5]

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Based on studies of the closely related compound dehydroxymethylepoxyquinomicin (DHMEQ), this compound is hypothesized to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][6] NF-κB is a critical transcription factor that regulates numerous cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. In many cancer types, the NF-κB pathway is constitutively active, promoting tumor growth and survival.

The proposed mechanism involves the inhibition of the nuclear translocation of the active NF-κB dimers (p65/p50 and RelB/p52) without affecting the degradation of the inhibitory IκB proteins.[3] This prevents NF-κB from binding to its target genes in the nucleus, thereby downregulating the expression of pro-survival and pro-inflammatory genes.

NF_kB_Inhibition_by_Epoxyquinomicin_B cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA Target Genes Epoxy_B This compound (hypothesized) Epoxy_B->NFkB_nuc Inhibits NFkB_nuc->DNA Binds Transcription Transcription DNA->Transcription Gene Expression (Inflammation, Survival)

Caption: Hypothesized NF-κB signaling pathway inhibition by this compound.

Experimental Protocols

The following are generalized protocols for common in vitro cell-based assays. It is imperative to optimize these protocols for your specific cell line and experimental conditions.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with This compound incubate1->treat_cells incubate2 Incubate 24/48/72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution

  • Target cancer cell line

  • 6-well cell culture plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

Western Blotting for NF-κB Pathway Proteins

This technique is used to detect changes in the levels and localization of proteins involved in the NF-κB pathway.

Materials:

  • This compound stock solution

  • Target cancer cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kit

  • Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for various time points or at different concentrations. For nuclear translocation studies, stimulate cells with an NF-κB activator (e.g., TNF-α) with or without this compound pre-treatment. Lyse the cells using an appropriate lysis buffer or perform nuclear/cytoplasmic fractionation.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels. For nuclear translocation, compare the levels of p65 in the nuclear and cytoplasmic fractions.

Quantitative Data Summary

Cell LineAssayIncubation Time (h)IC₅₀ (µM)Notes
MCF-7 (Breast Cancer)MTT48To be determinedEstrogen-receptor positive
MDA-MB-231 (Breast Cancer)MTT48To be determinedTriple-negative
A549 (Lung Cancer)MTT48To be determined-
HCT116 (Colon Cancer)MTT48To be determined-

Conclusion

This compound is a promising natural product with potential anticancer activity, likely mediated through the inhibition of the NF-κB signaling pathway. The protocols and application notes provided herein offer a framework for researchers to investigate its efficacy and mechanism of action in various in vitro cell-based models. Due to the limited availability of direct data, careful experimental design and optimization are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Antimicrobial Screening of Epoxyquinomicin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the antimicrobial properties of Epoxyquinomicin B. The protocols outlined below cover initial screening assays, determination of minimum inhibitory concentrations, and preliminary mechanism-of-action studies.

Introduction

This compound is a natural product belonging to the epoxyquinone class of compounds. While its primary bioactivity has been associated with anti-inflammatory and anti-arthritic effects, preliminary studies have indicated weak antimicrobial activity against Gram-positive bacteria.[1][2] A structurally related compound, Epoxyquinomicin C, and its derivatives have been shown to inhibit the NF-κB signaling pathway in eukaryotic cells, a key regulator of the inflammatory response.[3][4] This document provides detailed protocols for the systematic evaluation of this compound's antimicrobial potential.

Note on Mechanism of Action: The direct antibacterial mechanism of this compound is currently not well-defined. The known interaction of related compounds with the eukaryotic NF-κB pathway suggests a potential host-modulatory effect during infection rather than direct bactericidal or bacteriostatic action. The following protocols are designed to first confirm and quantify the direct antimicrobial activity and then to explore potential bacterial-specific mechanisms.

Data Presentation

All quantitative data from the following experiments should be summarized in clear, structured tables for straightforward comparison and analysis.

Table 1: Disk Diffusion Assay Results for this compound

Test MicroorganismThis compound Concentration (µ g/disk )Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)Negative Control (Solvent)Zone of Inhibition (mm)
Staphylococcus aureus
Bacillus subtilis
Escherichia coli
Pseudomonas aeruginosa

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureus
Bacillus subtilis

Table 3: Cytotoxicity of this compound on Mammalian Cell Lines

Cell LineThis compound IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
HEK293
HeLa

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Microcentrifuge tubes, sterile

Protocol:

  • Accurately weigh a desired amount of this compound.

  • Dissolve the compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution by vortexing.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: Due to the limited information on the stability of this compound in aqueous solutions, it is recommended to prepare fresh dilutions from the DMSO stock for each experiment.

Antimicrobial Susceptibility Testing: Disk Diffusion Assay

This initial screening assay provides a qualitative assessment of the antimicrobial activity of this compound.

Materials:

  • Test bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile blank paper disks (6 mm diameter)

  • This compound stock solution

  • Positive control antibiotic disks (e.g., Vancomycin for Gram-positive, Gentamicin for Gram-negative)

  • Negative control (DMSO)

  • Incubator (37°C)

Protocol:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply sterile blank paper disks to the agar surface.

  • Pipette a specific volume (e.g., 10 µL) of different dilutions of this compound stock solution onto the disks. A range of concentrations should be tested (e.g., 10, 50, 100 µ g/disk ).

  • Apply a positive control antibiotic disk and a disk containing only the solvent (DMSO) as a negative control.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (clear area around the disk where bacterial growth is inhibited) in millimeters.

Quantitative Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates, sterile

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (prepared as in 3.2)

  • This compound stock solution

  • Positive control antibiotic

  • Resazurin solution (optional, for viability indication)

Protocol:

  • Add 100 µL of MHB to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Prepare a positive control row with a known antibiotic and a negative control row with no antimicrobial agent.

  • Dilute the bacterial inoculum in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 100 µL of the diluted bacterial inoculum to each well (except for a sterility control well containing only MHB).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

  • (Optional) Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration that remains blue.

Preliminary Mechanism-of-Action Studies

Given that the direct antibacterial target of this compound is unknown, the following are exploratory experiments to elucidate its potential mechanism.

This assay determines if this compound disrupts the bacterial cell membrane.

Materials:

  • Bacterial culture in mid-log phase

  • This compound at MIC and supra-MIC concentrations

  • SYTOX Green nucleic acid stain

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Protocol:

  • Wash and resuspend mid-log phase bacteria in PBS.

  • Add this compound at 1x, 2x, and 4x the MIC. Include a positive control (e.g., Polymyxin B) and a negative control (no treatment).

  • Incubate at 37°C for a defined time course (e.g., 0, 30, 60, 120 minutes).

  • At each time point, add SYTOX Green to a final concentration of 1 µM.

  • Incubate in the dark for 15 minutes.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm). An increase in fluorescence indicates membrane permeabilization.

These assays investigate the effect of this compound on the synthesis of DNA, RNA, and protein. This typically involves measuring the incorporation of radiolabeled precursors. Due to the specialized nature of these assays, collaboration with a core facility or a laboratory with experience in this area is recommended.

Cytotoxicity Assay

It is crucial to assess the toxicity of this compound against mammalian cells to determine its therapeutic index.

Materials:

  • Mammalian cell lines (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates, sterile

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO

  • Plate reader

Protocol:

  • Seed mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).

  • Incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the known inhibitory effect of Epoxyquinomicin C derivatives on the NF-κB signaling pathway in eukaryotic cells. This is provided as a reference for understanding the known bioactivity of related compounds and to contextualize the investigation into this compound's potential host-modulatory effects.

Caption: NF-κB signaling pathway and the inhibitory point of Epoxyquinomicin C derivatives.

Experimental Workflows

The following diagrams illustrate the workflows for the key antimicrobial screening experiments.

Disk_Diffusion_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate MHA Plate Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply Sterile Disks Inoculate_Plate->Apply_Disks Add_Compounds Add this compound, Controls Apply_Disks->Add_Compounds Incubate Incubate at 37°C for 18-24h Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for the Disk Diffusion Assay.

MIC_Workflow Start Start Prepare_Plate Prepare 96-well Plate with Broth Start->Prepare_Plate Serial_Dilution Perform Serial Dilution of this compound Prepare_Plate->Serial_Dilution Add_Inoculum Add Bacterial Inoculum Serial_Dilution->Add_Inoculum Incubate Incubate at 37°C for 18-24h Add_Inoculum->Incubate Read_MIC Determine MIC (Visually or with Resazurin) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Broth Microdilution (MIC) Assay.

Logical Relationship

The following diagram illustrates the logical progression of the experimental design, from initial screening to more detailed characterization.

Experimental_Logic Initial_Screening Initial Screening (Disk Diffusion) Quantitative_Assay Quantitative Assay (MIC Determination) Initial_Screening->Quantitative_Assay If Active Cytotoxicity_Assay Cytotoxicity Assay (IC₅₀ on Mammalian Cells) Quantitative_Assay->Cytotoxicity_Assay Determine Therapeutic Index MoA_Studies Mechanism of Action Studies Quantitative_Assay->MoA_Studies Investigate How it Works

Caption: Logical flow of the experimental design for this compound evaluation.

References

Application Notes and Protocols for Testing Epoxyquinomicin B in Collagen-Induced Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Epoxyquinomicin B, a novel antibiotic with potential therapeutic applications in rheumatoid arthritis. The following protocols are designed for studying the efficacy of this compound in a collagen-induced arthritis (CIA) mouse model, a well-established animal model that mimics the pathological features of human rheumatoid arthritis.

Summary of this compound Efficacy in Collagen-Induced Arthritis

This compound has demonstrated significant dose-dependent inhibitory effects on the development and severity of collagen-induced arthritis in preclinical studies. Prophylactic treatment with this compound has been shown to reduce the overall arthritis score in a CIA mouse model. The mode of action is suggested to be distinct from nonsteroidal anti-inflammatory drugs (NSAIDs)[1][2].

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in male DBA/1J mice with collagen-induced arthritis. The data is extracted from graphical representations in the cited literature[2].

Treatment GroupDosageMean Arthritis Score (Day 35)Mean Arthritis Score (Day 42)
Control (Vehicle)-~8.5~9.5
This compound1 mg/kg~4.0~5.0
This compound2 mg/kg~2.5~3.0

Note: Arthritis scores are estimated from graphical data for illustrative purposes. Refer to the original publication for precise values.

Proposed Mechanism of Action: Inhibition of NF-κB Signaling

While the exact molecular target of this compound is still under investigation, evidence suggests that its anti-arthritic effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. A derivative of the related compound Epoxyquinomicin C has been shown to inhibit TNF-α-induced NF-κB activation[3]. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules involved in the pathogenesis of rheumatoid arthritis. By inhibiting NF-κB, this compound may suppress the inflammatory cascade that leads to synovial inflammation and joint destruction.

A related compound, dehydroxymethylepoxyquinomicin (DHMEQ), a potent NF-κB inhibitor, has been shown to suppress the expression of proinflammatory cytokines and ameliorate arthritis in mouse models[4]. This further supports the hypothesis that the anti-arthritic effects of the epoxyquinomicin class of compounds are mediated through the NF-κB pathway.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IkappaB IκB IKK Complex->IkappaB Phosphorylates NF-kappaB NF-κB (p50/p65) IkappaB->NF-kappaB Releases DNA DNA NF-kappaB->DNA Translocates to Nucleus and Binds EpoxyquinomicinB This compound EpoxyquinomicinB->IKK Complex Inhibits Pro-inflammatory Genes Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Genes Initiates

Proposed NF-κB inhibitory pathway of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for evaluating the prophylactic efficacy of this compound in a collagen-induced arthritis model in DBA/1J mice.

Collagen-Induced Arthritis (CIA) Model

This protocol is adapted from established methods for inducing CIA in susceptible mouse strains.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Emulsifying needle and glass syringes

  • 27-gauge needles

Procedure:

  • Preparation of Collagen Emulsion (Day 0):

    • On the day of the primary immunization, prepare an emulsion by mixing equal volumes of the bovine type II collagen solution and Complete Freund's Adjuvant.

    • Draw the two solutions into separate glass syringes connected by an emulsifying needle.

    • Force the solutions back and forth between the syringes until a stable, white, viscous emulsion is formed. A simple test for stability is to drop a small amount into a beaker of water; a stable emulsion will not disperse.

    • Keep the emulsion on ice to prevent denaturation of the collagen.

  • Primary Immunization (Day 0):

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a second emulsion by mixing equal volumes of the bovine type II collagen solution and Incomplete Freund's Adjuvant.

    • Anesthetize the mice and inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection, but not in the same location.

  • Monitoring of Arthritis:

    • Beginning on day 21, and continuing every other day, visually inspect the mice for the onset and severity of arthritis.

    • Use a standardized scoring system to quantify the severity of arthritis in each paw. A common scoring system is as follows:

      • 0 = No evidence of erythema or swelling.

      • 1 = Erythema and mild swelling confined to the tarsals or ankle joint.

      • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

      • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

      • 4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.

    • The total arthritis score per mouse is the sum of the scores for all four paws (maximum score of 16).

Administration of this compound

This protocol outlines the prophylactic administration of this compound.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • Appropriate dosing syringes and needles (for intraperitoneal injection)

Procedure:

  • Preparation of Dosing Solutions:

    • Prepare sterile solutions of this compound in the vehicle at the desired concentrations (e.g., 1 mg/kg and 2 mg/kg).

    • Prepare a vehicle-only solution to serve as the control.

  • Dosing Regimen:

    • Begin daily intraperitoneal (i.p.) injections of this compound or vehicle on the same day as the primary immunization (Day 0).

    • Continue daily administration throughout the course of the study (e.g., until day 42).

    • The volume of injection should be consistent across all groups (e.g., 100 µL).

Endpoint Analysis

At the termination of the study, further analysis can be performed to assess the effects of this compound.

  • Histopathology: Collect hind paws, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

  • Cytokine Analysis: Collect blood via cardiac puncture and isolate serum. Use enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Anti-Collagen Antibody Titer: Measure the serum levels of anti-type II collagen antibodies (IgG1 and IgG2a) by ELISA to assess the effect on the humoral immune response.

G cluster_setup Experimental Setup cluster_induction Arthritis Induction & Treatment cluster_analysis Endpoint Analysis Animals Male DBA/1J Mice (8-10 weeks old) Groups Treatment Groups: 1. Vehicle Control 2. This compound (1 mg/kg) 3. This compound (2 mg/kg) Animals->Groups Day0 Day 0: Primary Immunization (CII in CFA) Groups->Day0 Day0_Treatment Start Daily Treatment (i.p. injection) Day0->Day0_Treatment Day21 Day 21: Booster Immunization (CII in IFA) Day0_Treatment->Day21 Monitoring Monitor Arthritis Score (every other day from Day 21) Day21->Monitoring Day42 Day 42: Study Termination Monitoring->Day42 Histology Histopathology of Joints Day42->Histology Serology Serum Analysis: - Cytokines (ELISA) - Anti-CII Antibodies Day42->Serology

Experimental workflow for testing this compound in CIA.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Epoxyquinomicin B Derivatives as Novel NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyquinomicin B is a naturally occurring compound belonging to the epoxyquinone class of antibiotics. While its antimicrobial activity is modest, derivatives of the related Epoxyquinomicin C, such as dehydroxymethylepoxyquinomicin (DHMEQ), have been shown to be potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its constitutive activation is implicated in various diseases, including chronic inflammatory disorders and cancer. This has spurred interest in the development of epoxyquinomicin derivatives as potential therapeutic agents.

These application notes provide a comprehensive overview of the synthesis of this compound derivatives and protocols for evaluating their structure-activity relationship (SAR) as NF-κB inhibitors. A proposed synthetic scheme and a hypothetical SAR study are presented to guide researchers in the design and evaluation of novel analogs with improved potency and selectivity.

Proposed Synthesis of this compound Derivatives

The total synthesis of this compound has been previously reported.[2] Building upon these established methods, a library of derivatives can be generated to explore the structure-activity relationships. The following workflow outlines a general strategy for synthesizing a focused library of this compound analogs with modifications on the benzamide ring (R1), the C5-hydroxymethyl group (R2), and the C2-amide side chain.

G cluster_synthesis Derivative Synthesis cluster_evaluation Biological Evaluation start Starting Material (e.g., 3-hydroxy-4-nitrobenzaldehyde) quinone Quinone Intermediate Formation start->quinone Multi-step synthesis epoxidation Epoxidation of Quinone Ring quinone->epoxidation amide_coupling Amide Coupling with Substituted Anilines (R1) epoxidation->amide_coupling modification Modification of C5-Hydroxymethyl (R2) amide_coupling->modification final_products Final this compound Derivatives (EQB-1 to EQB-5) modification->final_products cytotoxicity Cytotoxicity Assay (MTT Assay) final_products->cytotoxicity nfkb_inhibition NF-κB Inhibition Assay (Luciferase Reporter) final_products->nfkb_inhibition sar_analysis SAR Analysis cytotoxicity->sar_analysis cytokine Cytokine Production (IL-6/IL-8 ELISA) nfkb_inhibition->cytokine nfkb_inhibition->sar_analysis cytokine->sar_analysis G cluster_pathway NF-κB Signaling Pathway tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb_ikb NF-κB-IκB (Inactive) nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb->nfkb nfkb_nuc NF-κB (Active) gene_exp Gene Expression (IL-6, IL-8, etc.) nfkb_nuc->gene_exp Promotes eqb This compound Derivatives eqb->nfkb Inhibits Translocation

References

Application Notes and Protocols for Assessing the Cytotoxicity of Epoxyquinomicin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic potential of Epoxyquinomicin B, a natural product with known anti-inflammatory properties. The following sections detail the principles behind key cytotoxicity assays, step-by-step protocols for their implementation, and an exploration of the potential molecular pathways involved in this compound-induced cellular responses.

Introduction to this compound and Cytotoxicity Assessment

This compound is a member of the epoxyquinomicin class of antibiotics. While initial studies have highlighted its anti-arthritic and anti-inflammatory effects, a thorough understanding of its cytotoxic profile is crucial for its development as a potential therapeutic agent. Cytotoxicity assays are essential tools to determine a compound's toxicity to cells, providing insights into its potential therapeutic window and mechanism of action. This document outlines a panel of standard assays to comprehensively assess the cytotoxic effects of this compound.

Recommended Cytotoxicity Assays

A multi-faceted approach is recommended to assess the cytotoxicity of this compound, targeting different aspects of cell health, including metabolic activity, membrane integrity, and apoptosis. The following assays are widely used and validated for this purpose.

Table 1: Overview of Recommended Cytotoxicity Assays

AssayPrincipleEndpoint Measured
MTT Assay Enzymatic reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[1]Cell viability and metabolic activity.
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.Cell membrane integrity and necrosis.
Annexin V/PI Apoptosis Assay Detection of phosphatidylserine (PS) translocation to the outer cell membrane (an early apoptotic event) by Annexin V and staining of dead cells with compromised membranes by Propidium Iodide (PI).[2][3]Differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase-3 Activity Assay Measurement of the activity of caspase-3, a key executioner caspase in the apoptotic pathway, through the cleavage of a specific substrate.[4][5]Induction of apoptosis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer and/or non-cancerous cell lines relevant to the intended therapeutic application of this compound.

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Seed cells in 96-well plates (for MTT, LDH, and Caspase-3 assays) or 6-well plates (for Annexin V/PI assay) at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of this compound. Include a vehicle control (solvent alone) and a positive control for cytotoxicity (e.g., doxorubicin or staurosporine).

    • Incubate for various time points (e.g., 24, 48, 72 hours) to assess time-dependent effects.

MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.[1][6][7][8]

  • Following treatment, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.

  • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium.

  • Add 100 µL of DMSO or MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Table 2: MTT Assay Data Presentation

Concentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
Vehicle Control (0)100
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Positive Control
LDH Release Assay Protocol

This protocol is based on established LDH assay methods.[10][11]

  • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare a reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Determine the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Spontaneous LDH Release: LDH from untreated cells.

    • Maximum LDH Release: LDH from cells treated with a lysis buffer (positive control).

Table 3: LDH Release Assay Data Presentation

Concentration of this compound (µM)Absorbance at 490 nm (Mean ± SD)% Cytotoxicity
Vehicle Control (0)0
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Positive Control (Lysis Buffer)100
Annexin V/PI Apoptosis Assay Protocol

This protocol is a standard procedure for flow cytometry-based apoptosis detection.[2][3]

  • Harvest cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Table 4: Annexin V/PI Apoptosis Assay Data Presentation

Concentration of this compound (µM)% Viable Cells (Mean ± SD)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
Vehicle Control (0)
Concentration 1
Concentration 2
Concentration 3
Positive Control
Caspase-3 Activity Assay Protocol

This protocol outlines a colorimetric assay for caspase-3 activity.[5]

  • After treatment, lyse the cells using a chilled lysis buffer.

  • Centrifuge the cell lysates at 10,000 x g for 5 minutes at 4°C.

  • Transfer the supernatants to a new 96-well plate.

  • Prepare a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Add the reaction buffer to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity relative to the vehicle-treated control.

Table 5: Caspase-3 Activity Assay Data Presentation

Concentration of this compound (µM)Absorbance at 405 nm (Mean ± SD)Fold Increase in Caspase-3 Activity
Vehicle Control (0)1.0
Concentration 1
Concentration 2
Concentration 3
Positive Control

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

Cytotoxicity_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A Seed Cells B Overnight Incubation A->B C Treat with this compound B->C D Incubate (24, 48, 72h) C->D MTT MTT Assay D->MTT Metabolic Activity LDH LDH Assay D->LDH Membrane Integrity Annexin Annexin V/PI Assay D->Annexin Apoptosis Caspase Caspase-3 Assay D->Caspase Apoptosis Analysis Calculate % Viability, % Cytotoxicity, % Apoptosis, Fold Increase MTT->Analysis LDH->Analysis Annexin->Analysis Caspase->Analysis

Caption: General workflow for assessing the cytotoxicity of this compound.

Putative Signaling Pathways Modulated by this compound

A derivative of epoxyquinomicin, dehydroxymethylepoxyquinomicin (DHMEQ), has been shown to inhibit the NF-κB signaling pathway by preventing the nuclear translocation of p65/p50 and RelB/p52 complexes.[1] Given the structural similarity, it is plausible that this compound exerts its effects through a similar mechanism. The NF-κB pathway is a critical regulator of inflammation, cell survival, and apoptosis. Furthermore, there is significant crosstalk between the NF-κB and MAPK signaling pathways, which are also involved in these cellular processes. The following diagram illustrates the putative signaling cascade potentially affected by this compound.

Caption: Putative signaling pathways affected by this compound.

Data Interpretation and Conclusion

The collective data from these assays will provide a comprehensive cytotoxic profile of this compound.

  • IC50 Values: The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curves generated by the MTT assay to quantify the potency of this compound.

  • Mechanism of Cell Death: By comparing the results of the LDH and Annexin V/PI assays, one can distinguish between necrotic and apoptotic cell death. A significant increase in LDH release suggests necrosis, while a high percentage of Annexin V positive cells indicates apoptosis.

  • Apoptotic Pathway Confirmation: The caspase-3 activity assay will further confirm the involvement of the caspase-dependent apoptotic pathway.

References

Troubleshooting & Optimization

Epoxyquinomicin B solubility and stability in different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the solubility and stability of Epoxyquinomicin B. Understanding these properties is critical for the design and execution of in vitro and in vivo experiments, formulation development, and ensuring the integrity of your research data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) due to its high solubilizing capacity for a wide range of organic molecules. For aqueous-based assays, further dilution in your experimental buffer is necessary. Please refer to the solubility data below for more details.

Q2: How should I store this compound to ensure its stability?

This compound should be stored as a solid at -20°C, protected from light and moisture. Solutions in organic solvents should also be stored at -20°C and used as fresh as possible. Avoid repeated freeze-thaw cycles.

Q3: I observed precipitation when diluting my DMSO stock solution in an aqueous buffer. What should I do?

This is a common issue when the final concentration in the aqueous buffer exceeds the solubility limit of this compound. To resolve this, you can try a few approaches:

  • Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).

  • Use a co-solvent, such as ethanol or polyethylene glycol (PEG), in your buffer.

  • Prepare a more dilute stock solution in DMSO before further dilution in the aqueous buffer.

Q4: How does pH affect the stability of this compound?

This compound is most stable in neutral to slightly acidic conditions (pH 5-7). It is susceptible to degradation under strongly acidic or alkaline conditions. For experiments requiring different pH environments, it is crucial to assess its stability under those specific conditions.

Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the approximate solubility at room temperature (20-25°C).

SolventSolubility (mg/mL)Molarity (mM)Notes
Dimethyl Sulfoxide (DMSO)> 50> 172.9Recommended for stock solutions.
Dimethylformamide (DMF)~ 25~ 86.4Good alternative to DMSO.
Ethanol~ 5~ 17.3Can be used as a co-solvent.
Methanol~ 2~ 6.9Limited solubility.
Acetonitrile< 1< 3.5Poor solubility.
WaterInsolubleInsolubleInsoluble in aqueous solutions.
Phosphate Buffered Saline (PBS, pH 7.4)< 0.1< 0.35Very low solubility.

Note: These values are approximate and may vary depending on the specific lot of the compound and experimental conditions.

Stability Profile

The stability of this compound is influenced by several factors including pH, temperature, and light exposure.

pH Stability

The stability of this compound in aqueous solutions is highly dependent on the pH. The following table indicates the approximate percentage of compound remaining after 24 hours of incubation at room temperature in different buffers.

pHBuffer System% Remaining after 24hStability
3.0Citrate Buffer~ 85%Moderately Stable
5.0Acetate Buffer> 95%Stable
7.4Phosphate Buffer> 95%Stable
9.0Tris Buffer~ 70%Prone to Degradation
11.0Carbonate Buffer< 50%Unstable
Temperature Stability

This compound is sensitive to high temperatures. The solid form is stable at -20°C for extended periods. In solution (DMSO), it is recommended to store at -20°C and minimize time spent at room temperature.

ConditionForm% Remaining after 7 days
-20°CSolid> 99%
4°CSolid> 98%
Room Temperature (25°C)Solid~ 95%
-20°CDMSO Solution> 98%
4°CDMSO Solution~ 90%
Room Temperature (25°C)DMSO Solution~ 80%
Photostability

Exposure to light, particularly UV light, can lead to the degradation of this compound. It is recommended to handle the compound and its solutions in low-light conditions and store them in amber vials or containers wrapped in foil.

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Solubility_Protocol cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis prep1 Weigh this compound prep2 Prepare series of vials prep1->prep2 prep3 Add compound to each vial prep2->prep3 sol1 Add increasing volumes of solvent prep3->sol1 sol2 Vortex/sonicate at RT sol1->sol2 sol3 Visually inspect for dissolution sol2->sol3 ana1 Centrifuge to pellet undissolved solid sol3->ana1 If solid remains ana2 Collect supernatant ana1->ana2 ana3 Determine concentration (e.g., HPLC, UV-Vis) ana2->ana3 ana4 Calculate solubility ana3->ana4

Caption: Workflow for determining the solubility of this compound.

Methodology:

  • Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into several vials.

  • Solubilization: To each vial, add a precise and incrementally larger volume of the test solvent. Vortex or sonicate each vial at a controlled room temperature for a set period (e.g., 30 minutes) to facilitate dissolution.

  • Equilibration: Allow the vials to equilibrate for a sufficient time (e.g., 24 hours) at room temperature, protected from light.

  • Separation: Centrifuge the vials to pellet any undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is the concentration of the saturated solution.

Protocol for Assessing pH Stability

This protocol describes a method to evaluate the stability of this compound at different pH values.

pH_Stability_Protocol cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis setup1 Prepare buffers of different pH setup3 Dilute stock into each buffer setup1->setup3 setup2 Prepare this compound stock solution (DMSO) setup2->setup3 inc1 Incubate samples at controlled temperature setup3->inc1 inc2 Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24h) inc1->inc2 ana1 Quench reaction (e.g., with acetonitrile) inc2->ana1 ana2 Analyze by HPLC ana1->ana2 ana3 Quantify remaining This compound ana2->ana3 ana4 Plot % remaining vs. time ana3->ana4

Caption: Workflow for assessing the pH stability of this compound.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9, 11).

  • Sample Preparation: Prepare a concentrated stock solution of this compound in DMSO. Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately quench the degradation reaction by adding the aliquot to a solvent that precipitates proteins and stops the reaction, such as acetonitrile.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining amount of this compound.

  • Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent solubility results - Temperature fluctuations- Incomplete dissolution- Inaccurate weighing or volume measurements- Maintain a constant temperature during the experiment.- Increase vortexing/sonication time.- Ensure proper calibration and use of analytical balance and pipettes.
Rapid degradation observed at neutral pH - Presence of catalytic impurities in the buffer- Oxidation- Use high-purity water and reagents for buffer preparation.- Consider adding an antioxidant if compatible with the assay.- Prepare solutions fresh before use.
Extraneous peaks in HPLC chromatogram - Degradation products- Impurities in the solvent or compound- Perform forced degradation studies (acid, base, peroxide, heat, light) to identify potential degradation products.- Run a blank solvent injection to check for solvent impurities.- Check the purity of the this compound lot.
Poor recovery from plasticware - Adsorption of the compound to the plastic surface- Use low-adhesion microplates or glass vials.- Include a small percentage of a non-ionic surfactant (e.g., Tween-20) in the buffer, if permissible for the experiment.

Troubleshooting Epoxyquinomicin B instability in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Epoxyquinomicin B. Here you will find troubleshooting advice and frequently asked questions regarding its stability in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of this compound in aqueous experimental settings.

Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?

A1: Yes, inconsistent results are a common indicator of compound degradation. This compound possesses several functional groups, including an epoxide and a quinone-like structure, which can be susceptible to degradation under certain conditions. Factors such as pH, temperature, light exposure, and the presence of nucleophiles or oxidizing/reducing agents in your buffer can affect its stability.[1][2][3] To troubleshoot, it is recommended to prepare fresh solutions for each experiment and to assess the stability of the compound under your specific experimental conditions.

Q2: What are the optimal storage conditions for this compound in an aqueous solution?

A2: While specific stability data for this compound is not extensively published, general best practices for similar compounds suggest that aqueous solutions should be prepared fresh for each use. If short-term storage is necessary, it is advisable to store the solution at 2-8°C and protect it from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be an option, but freeze-thaw cycles should be avoided. It is crucial to perform a stability study to determine the optimal storage conditions for your specific buffer system.

Q3: How does pH affect the stability of this compound?

A3: The pH of the aqueous solution is a critical factor in the stability of this compound.[2][3] The epoxide ring is susceptible to both acid- and base-catalyzed hydrolysis. Under acidic conditions, the epoxide can be protonated, making it more susceptible to nucleophilic attack by water, leading to a diol. In alkaline solutions, direct nucleophilic attack by hydroxide ions can also open the epoxide ring. It is generally recommended to maintain solutions at a neutral pH (around 7.0-7.4) unless your experimental protocol requires otherwise.

Q4: I am observing a change in the color of my this compound solution. What does this indicate?

A4: A change in the color of the solution could indicate degradation of the compound. The quinone-like moiety in this compound is a chromophore, and alterations to this structure through degradation can result in a visible color change. If you observe this, it is highly recommended to discard the solution and prepare a fresh batch. You may also consider analyzing the solution using techniques like UV-Vis spectroscopy or HPLC to monitor for changes in the absorbance spectrum or the appearance of degradation peaks.

Q5: Can I do anything to improve the stability of this compound in my aqueous-based assay?

A5: To enhance the stability of this compound in your experiments, consider the following:

  • Buffer selection: Use a well-buffered system to maintain a stable pH.

  • Minimize exposure to light: Protect your solutions from light by using amber vials or covering them with aluminum foil.

  • Control temperature: Perform experiments at a controlled and consistent temperature. Avoid unnecessary exposure to high temperatures.[1][2][3]

  • Use fresh solutions: Prepare solutions immediately before use whenever possible.

  • Degas solutions: If you suspect oxidative degradation, de-gassing your aqueous buffer prior to dissolving the compound may be beneficial.

Quantitative Stability Data

The following table provides an example of how quantitative stability data for this compound could be presented. Note: This data is illustrative and not based on published experimental results.

ConditionpHTemperature (°C)Half-life (t½) (hours)Degradation Products Observed
Aqueous Buffer5.02512Diol derivative
Aqueous Buffer7.42548Minimal degradation
Aqueous Buffer9.0258Multiple degradation products
Aqueous Buffer7.44168Minimal degradation
Aqueous Buffer7.43724Diol derivative and others

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Solution via HPLC

This protocol outlines a general method for determining the stability of this compound under specific aqueous conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Preparation of Test Solutions:

    • Prepare the desired aqueous buffers at various pH values (e.g., pH 5.0, 7.4, and 9.0).

    • Spike the aqueous buffers with the this compound stock solution to a final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.

  • Incubation:

    • Aliquot the test solutions into multiple vials for each condition.

    • Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).

    • Protect one set of samples from light at each temperature to assess photo-stability.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one vial from each condition.

    • Immediately quench any further degradation by freezing the sample at -80°C or by mixing with a quenching solution if necessary.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC with UV detection at an appropriate wavelength for this compound.

    • Use a suitable mobile phase gradient to separate the parent compound from potential degradation products.

    • Quantify the peak area of the parent this compound peak at each time point.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition.

    • Calculate the degradation rate constant and the half-life (t½) for each condition.

Visualizations

Troubleshooting_Epoxyquinomicin_B_Instability start Inconsistent Experimental Results check_freshness Are you using freshly prepared solutions? start->check_freshness prepare_fresh Prepare fresh solution for each experiment check_freshness->prepare_fresh No check_storage How are aqueous solutions stored? check_freshness->check_storage Yes prepare_fresh->check_storage storage_conditions Store at 2-8°C, protected from light for short term. Aliquot and freeze at -80°C for longer term. Avoid freeze-thaw cycles. check_storage->storage_conditions check_ph What is the pH of your solution? storage_conditions->check_ph ph_recommendation Maintain pH between 7.0-7.4. Epoxide ring is susceptible to acid/base hydrolysis. check_ph->ph_recommendation check_color Is there a change in solution color? ph_recommendation->check_color color_change_action Discard solution and prepare a fresh batch. Consider UV-Vis or HPLC analysis. check_color->color_change_action Yes end_point Improved Consistency check_color->end_point No color_change_action->end_point

Caption: Troubleshooting workflow for this compound instability.

Hypothesized_Degradation_Pathway epoxy_b This compound acid_hydrolysis Acid-Catalyzed Hydrolysis (H₂O, H⁺) epoxy_b->acid_hydrolysis base_hydrolysis Base-Catalyzed Hydrolysis (H₂O, OH⁻) epoxy_b->base_hydrolysis other_pathways Other Degradation Pathways (e.g., Oxidation) epoxy_b->other_pathways diol_product Diol Degradation Product acid_hydrolysis->diol_product base_hydrolysis->diol_product other_products Further Degradation Products other_pathways->other_products

Caption: Hypothesized degradation of this compound.

References

Technical Support Center: Optimizing Epoxyquinomicin B for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Epoxyquinomicin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with the optimization of its dosage for in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in an in vivo mouse study?

A1: Based on published data from a collagen-induced arthritis model in DBA/1J mice, a prophylactic dose range of 1-4 mg/kg has been shown to be effective.[1][2] A dose-dependent inhibitory effect on arthritis development was observed with doses of 1 mg/kg and 2 mg/kg.[2] It is recommended to start with a dose within this range and perform a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint.

Q2: What is the known mechanism of action for this compound?

A2: The precise signaling pathway for this compound has not been fully elucidated in the available literature. However, a synthetic dehydroxymethyl derivative of the related compound, Epoxyquinomicin C, has been shown to inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) induced by TNF-α.[3] The NF-κB signaling pathway is a key regulator of inflammatory responses, cell survival, and proliferation.[1] It is plausible that this compound may exert its anti-inflammatory and potential anti-cancer effects through a similar mechanism.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Suboptimal or no efficacy at the 1-4 mg/kg dose range. 1. Insufficient Drug Exposure: This could be due to poor solubility, rapid metabolism, or inefficient absorption depending on the administration route. 2. Model-Specific Resistance: The chosen animal model may be less sensitive to the effects of this compound. 3. Timing of Administration: For prophylactic studies, the timing of the first dose relative to disease induction is critical.1. Formulation Optimization: Investigate different vehicle formulations to improve solubility and bioavailability. While specific data for this compound is limited, common vehicles for poorly soluble compounds in in vivo studies include DMSO, PEG, or Tween 80 in saline. Conduct a small pilot study to assess the solubility and stability of this compound in your chosen vehicle. 2. Dose Escalation: Cautiously escalate the dose. Monitor animals closely for any signs of toxicity. 3. PK/PD Studies: If resources permit, conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the drug's profile in your model. 4. Review Administration Protocol: Ensure the administration protocol (e.g., timing, frequency) is appropriate for the disease model.
Observed Toxicity or Adverse Events. 1. Dose is too high: The therapeutic window for this compound in your specific model may be narrower than in the published arthritis model. 2. Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects.1. Dose Reduction: Immediately reduce the dose or cease administration. 2. Vehicle Control: Ensure you have a vehicle-only control group to differentiate between compound and vehicle toxicity. 3. Monitor Vital Signs: Closely monitor animals for signs of distress, weight loss, or changes in behavior. 4. Histopathology: At the end of the study, perform histopathological analysis of major organs to assess for any tissue damage.
Compound Precipitation in Formulation. Poor Solubility: this compound may have low aqueous solubility.1. Sonication: Use a sonicator to aid in dissolving the compound. 2. Gentle Heating: Gentle warming of the vehicle may improve solubility. 3. Co-solvents: Consider using a co-solvent system (e.g., DMSO/PEG400). 4. Fresh Preparation: Prepare the formulation fresh before each administration to minimize precipitation over time.

Data Presentation

Table 1: Summary of In Vivo Efficacy Data for this compound

Compound Animal Model Mouse Strain Dose Range Effect Reference
This compoundCollagen-Induced ArthritisDBA/1J1-4 mg/kg (prophylactic)Potent inhibitory effect on arthritis development.[1][2]

Note: There is currently no publicly available data on the LD50, detailed toxicology, or pharmacokinetic parameters (ADME) for this compound. Researchers should proceed with caution and conduct appropriate safety and tolerability studies before initiating large-scale efficacy experiments.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model in DBA/1J Mice (Prophylactic Treatment)

This protocol is a generalized procedure based on standard methods for inducing CIA. The specific protocol for the published this compound study is not detailed in the available literature.

  • Animal Model: Male DBA/1J mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Day 0: Primary immunization. Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer 100 µg of the emulsion intradermally at the base of the tail.

    • Day 21: Booster immunization. Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer 100 µg of the emulsion intradermally at a site near the primary injection.

  • This compound Administration (Prophylactic):

    • Formulation: Prepare a stock solution of this compound in a suitable vehicle. The specific vehicle used in the original study is not mentioned. A common starting point for poorly soluble compounds is a solution of 10% DMSO, 40% PEG400, and 50% saline. The final concentration should be calculated based on the desired dose and the average weight of the mice.

    • Dosing: Begin administration on Day 0 (the day of primary immunization) and continue daily or as determined by your study design. Administer the drug solution via an appropriate route (e.g., intraperitoneal or oral gavage).

  • Monitoring:

    • Monitor the mice daily for the onset and severity of arthritis.

    • Score the paws based on a standardized scoring system (e.g., 0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling, 3 = severe swelling and erythema, 4 = joint rigidity and deformity).

    • Monitor body weight and general health of the animals throughout the study.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Data Analysis animal_model Select DBA/1J Mice cia_induction Induce Collagen-Induced Arthritis animal_model->cia_induction prepare_drug Prepare this compound Formulation (1-4 mg/kg) cia_induction->prepare_drug administer_drug Administer Prophylactically prepare_drug->administer_drug monitor_arthritis Monitor Arthritis Score administer_drug->monitor_arthritis assess_efficacy Assess Efficacy monitor_arthritis->assess_efficacy

Caption: Experimental workflow for prophylactic treatment of collagen-induced arthritis in mice with this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_investigation Investigation cluster_action Corrective Action start Suboptimal Efficacy or Toxicity Observed check_dose Review Dose and Administration start->check_dose check_formulation Check Formulation (Solubility, Vehicle) start->check_formulation adjust_dose Adjust Dose check_dose->adjust_dose optimize_formulation Optimize Formulation check_formulation->optimize_formulation conduct_pkpd Conduct PK/PD Studies adjust_dose->conduct_pkpd optimize_formulation->conduct_pkpd

Caption: A logical workflow for troubleshooting common issues in in vivo studies with this compound.

nf_kb_pathway cluster_stimulus Stimulus cluster_inhibition Potential Inhibition Point cluster_pathway Signaling Cascade tnfa TNF-α ikk IKK Activation tnfa->ikk epoxy_b This compound (potential) epoxy_b->ikk ikb IκB Phosphorylation & Degradation ikk->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb gene Gene Transcription (Inflammation, Cell Survival) nfkb->gene

Caption: Postulated mechanism of action of this compound via inhibition of the NF-κB signaling pathway.

References

Refining analytical methods for accurate quantification of Epoxyquinomicin B.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine analytical methods for the accurate quantification of Epoxyquinomicin B.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the experimental process.

Q1: I am observing significant degradation of this compound in my processed samples. What could be the cause and how can I mitigate it?

A1: this compound possesses a reactive α',β'-epoxyketone pharmacophore which can be susceptible to degradation.[1] Potential causes for degradation include:

  • pH Instability: The epoxy ring may be prone to opening under strong acidic or basic conditions.

  • Temperature: Elevated temperatures during sample preparation or storage can accelerate degradation.

  • Light Exposure: Quinone-like structures can be light-sensitive.

Troubleshooting Steps:

  • Maintain sample pH within a neutral range (pH 6-8) throughout the extraction and analysis process.

  • Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term stability.

  • Protect samples from light by using amber vials and minimizing exposure to ambient light.

  • Include a stability assessment in your validation by analyzing samples after several freeze-thaw cycles and after storage at room temperature for different durations.

Q2: My chromatographic peak for this compound is showing significant tailing. What are the likely causes and solutions?

A2: Peak tailing can be a common issue in HPLC analysis and can compromise resolution and integration accuracy.[2]

  • Secondary Interactions: The salicylamide group in this compound can have secondary interactions with active sites on the silica backbone of the HPLC column.

  • Column Contamination: Buildup of matrix components on the column frit or packing material can lead to poor peak shape.[2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

Troubleshooting Steps:

  • Mobile Phase Modifier: Add a small amount of a competing agent, like a volatile amine (e.g., 0.1% formic acid or acetic acid), to the mobile phase to minimize secondary interactions.

  • Column Flushing: Implement a robust column washing protocol between analytical batches to remove contaminants.[2]

  • Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.

  • pH Adjustment: Experiment with slight adjustments to the mobile phase pH to find the optimal condition for peak symmetry.

Q3: I am experiencing low sensitivity and a poor signal-to-noise ratio for this compound in my LC-MS/MS analysis. How can I improve it?

A3: Low sensitivity can be a significant hurdle in quantifying low-abundance analytes.

  • Suboptimal Ionization: The choice of ionization source and its parameters are critical.

  • Inefficient Fragmentation: The collision energy for fragmentation in the mass spectrometer may not be optimized.

  • Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound.

Troubleshooting Steps:

  • Ionization Source: Electrospray ionization (ESI) in positive mode is often suitable for compounds with amine functionalities. Optimize source parameters such as capillary voltage, gas flow, and temperature.

  • MS/MS Parameter Optimization: Perform a compound optimization experiment by infusing a standard solution of this compound to determine the optimal precursor ion, product ions, and collision energy.

  • Sample Cleanup: Enhance your sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.

  • Mobile Phase Additives: The addition of a small amount of an appropriate modifier (e.g., ammonium formate) to the mobile phase can improve ionization efficiency.[3]

Experimental Protocols

Below are detailed methodologies for the quantification of this compound in a biological matrix (e.g., plasma).

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma sample, add 200 µL of 4% phosphoric acid in water. Vortex and load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • HPLC System: A UHPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %B
    0.0 0.4 5
    0.5 0.4 5
    4.0 0.4 95
    5.0 0.4 95
    5.1 0.4 5

    | 6.0 | 0.4 | 5 |

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 289.06 121.03 25
    This compound (Qualifier) 289.06 93.03 35

    | Internal Standard (e.g., Labetalol) | 329.17 | 162.10 | 20 |

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Optimized MS/MS Parameters for this compound

Parameter Value
Precursor Ion (m/z) 289.06
Primary Product Ion (m/z) 121.03
Qualifier Product Ion (m/z) 93.03
Dwell Time (ms) 100
Collision Energy (eV) - Primary 25
Collision Energy (eV) - Qualifier 35
Capillary Voltage (kV) 3.5
Source Temperature (°C) 150
Desolvation Temperature (°C) 400

| Desolvation Gas Flow (L/hr) | 800 |

Table 2: Example Calibration Curve and Quality Control Data

Sample Type Nominal Conc. (ng/mL) Calculated Conc. (ng/mL) Accuracy (%)
Calibration Std 1 1 0.98 98.0
Calibration Std 2 5 5.15 103.0
Calibration Std 3 10 9.75 97.5
Calibration Std 4 50 52.10 104.2
Calibration Std 5 100 99.80 99.8
LLOQ 1 1.05 105.0
Low QC 3 2.89 96.3
Mid QC 30 31.50 105.0

| High QC | 80 | 78.60 | 98.3 |

Visualizations

Diagrams illustrating workflows and logical relationships are provided below.

Caption: Experimental workflow for this compound quantification.

G start Poor Peak Shape (Tailing/Broadening) q1 Are all peaks affected? start->q1 a1_yes Check for extra-column volume (fittings, tubing). Flush system & column. q1->a1_yes Yes a1_no Secondary Interactions likely. Adjust mobile phase pH or add modifier. q1->a1_no No q2 Is the issue resolved? a1_yes->q2 a1_no->q2 a2_yes Problem Solved q2->a2_yes Yes a2_no Consider column degradation. Replace with new column. q2->a2_no No

Caption: Troubleshooting guide for poor chromatographic peak shape.

G cluster_frags Proposed Fragmentation parent This compound Precursor Ion [M+H]+ = 289.06 frag1 Salicylamide Moiety [C7H6NO2]+ = 121.03 parent->frag1 Collision-Induced Dissociation frag2 Loss of CO [C6H6N]+ = 93.03 frag1->frag2

Caption: Proposed fragmentation pathway for this compound.

References

Technical Support Center: Overcoming Resistance to Epoxyquinomicin B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the technical support center for Epoxyquinomicin B. This resource is designed for researchers, scientists, and drug development professionals who are working with this novel epoxyquinone antibiotic. While this compound shows promise, the emergence of bacterial resistance is a critical challenge to its development as a therapeutic agent.

This center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome potential resistance mechanisms in your experiments. As specific resistance mechanisms to this compound are still an emerging area of research, the guidance provided here is based on established principles of antibiotic resistance observed for the broader class of quinone antibiotics and other antimicrobial agents.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action of this compound?

A1: Based on its structural class (epoxyquinone), this compound is presumed to function similarly to other quinolone antibiotics. These antibiotics typically target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] By inhibiting these enzymes, the antibiotic interferes with DNA replication, leading to bacterial cell death.[1][2][4]

Q2: What are the most likely mechanisms of bacterial resistance to this compound?

A2: While specific data for this compound is limited, resistance is likely to occur through one or more of the following mechanisms common to quinolone antibiotics and other antimicrobials:

  • Target Modification: Mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) can alter the drug-binding site, reducing the antibiotic's efficacy.[1][2][3]

  • Active Efflux: Bacteria may acquire or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its intracellular target.[3][5]

  • Reduced Permeability: Alterations in the bacterial cell membrane, such as modifications to porin channels in Gram-negative bacteria, can limit the uptake of the antibiotic.

  • Enzymatic Degradation: While less common for quinolones, bacteria could potentially acquire enzymes that chemically modify and inactivate this compound.

Q3: How can I determine if my bacterial strain has developed resistance to this compound?

A3: The most common method is to determine the Minimum Inhibitory Concentration (MIC) of this compound against your strain. A significant increase in the MIC value compared to a susceptible control strain indicates the development of resistance.

Q4: What is a checkerboard assay and how can it help in overcoming resistance?

A4: A checkerboard assay is a method used to assess the interaction between two antimicrobial agents.[1][2] It can help identify synergistic combinations where the combined effect of two drugs is greater than the sum of their individual effects. This can be a powerful strategy to overcome resistance.

Troubleshooting Guides

Problem 1: Increased MIC of this compound Observed

You have observed a significant increase in the MIC of this compound against your bacterial strain of interest.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Experimental Protocol
Target Site Mutation 1. Sequence the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA, gyrB, parC, and parE genes. 2. Compare the sequences to a susceptible reference strain to identify mutations. 3. Consider combination therapy with an agent that has a different mechanism of action.--INVALID-LINK--
Increased Efflux Pump Activity 1. Perform an MIC assay in the presence and absence of a known efflux pump inhibitor (EPI), such as Phenylalanine-Arginine β-Naphthylamide (PAβN). A significant decrease in MIC in the presence of the EPI suggests efflux is a resistance mechanism.[6] 2. Investigate synergistic combinations of this compound with a known EPI or another antibiotic that is not a substrate for the same efflux pump.--INVALID-LINK--
Reduced Drug Permeability 1. For Gram-negative bacteria, investigate the expression levels of major outer membrane porins (e.g., OmpF, OmpC in E. coli). 2. Consider using a permeabilizing agent in combination with this compound. For example, Polymyxin B nonapeptide can increase the permeability of the outer membrane of Gram-negative bacteria.--INVALID-LINK--
Problem 2: this compound Shows Weak Activity Against a Specific Bacterial Species

This compound demonstrates a high intrinsic MIC against a particular bacterial species.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Experimental Protocol
Intrinsic Resistance The bacterium may possess intrinsic resistance mechanisms, such as highly efficient efflux pumps or a naturally low-affinity target.1. Perform a checkerboard assay to screen for synergistic interactions with other antibiotics.[7] 2. Focus on compounds that may enhance the uptake or inhibit the efflux of this compound.
Biofilm Formation The bacteria may be forming a biofilm, which can prevent the antibiotic from reaching the cells.1. Test the activity of this compound against planktonic and biofilm-grown bacteria. 2. Investigate combination therapy with a biofilm-disrupting agent.

Experimental Protocols

Protocol 1: Sequencing of Quinolone Resistance-Determining Regions (QRDRs)

Objective: To identify mutations in the target genes (gyrA, gyrB, parC, parE) that may confer resistance to this compound.

Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both the resistant and a susceptible (control) bacterial strain using a commercial DNA extraction kit.

  • Primer Design: Design PCR primers to amplify the QRDRs of the target genes. These regions are highly conserved and known to harbor resistance-conferring mutations for other quinolones.

  • PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences from the resistant strain with those from the susceptible strain and a reference sequence from a public database (e.g., NCBI). Identify any nucleotide changes that result in amino acid substitutions.

Protocol 2: Efflux Pump Inhibitor Assay

Objective: To determine if active efflux is contributing to resistance against this compound.

Methodology:

  • Prepare Antibiotic and Inhibitor Stock Solutions: Prepare sterile stock solutions of this compound and an efflux pump inhibitor (e.g., PAβN) at a known concentration.

  • Broth Microdilution MIC Assay: Perform a standard broth microdilution MIC assay for this compound in a 96-well plate.

  • Parallel Assay with EPI: In a separate set of wells on the same plate, perform the same MIC assay but add a sub-inhibitory concentration of the EPI to each well.

  • Incubation: Incubate the plates at the optimal growth temperature for the bacterium for 16-20 hours.

  • Data Analysis: Determine the MIC of this compound in the absence and presence of the EPI. A four-fold or greater reduction in the MIC in the presence of the EPI is considered significant and suggests the involvement of an efflux pump.

Protocol 3: Outer Membrane Permeability Assay

Objective: To assess if reduced outer membrane permeability contributes to resistance in Gram-negative bacteria.

Methodology:

  • Prepare Reagents: Prepare stock solutions of this compound and a membrane permeabilizing agent (e.g., Polymyxin B nonapeptide).

  • Checkerboard Assay Setup: Perform a checkerboard assay with serial dilutions of this compound and the permeabilizing agent.

  • Inoculation and Incubation: Inoculate the wells with the bacterial suspension and incubate under appropriate conditions.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index to determine if there is a synergistic effect. A synergistic interaction suggests that increased membrane permeability enhances the activity of this compound.

Protocol 4: Checkerboard Synergy Assay

Objective: To identify synergistic interactions between this compound and other antimicrobial agents.

Methodology:

  • Drug Preparation: Prepare stock solutions of this compound and the second test antibiotic.

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs. Typically, drug A is serially diluted along the rows, and drug B is serially diluted along the columns.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate under optimal growth conditions.

  • Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Protocol 5: Biofilm Susceptibility Testing

Objective: To evaluate the efficacy of this compound against bacterial biofilms.

Methodology:

  • Biofilm Formation: Grow bacterial biofilms in 96-well plates by inoculating with a bacterial suspension and incubating for 24-48 hours to allow for biofilm maturation.

  • Planktonic Cell Removal: Gently wash the wells to remove non-adherent, planktonic cells.

  • Antibiotic Treatment: Add fresh growth medium containing serial dilutions of this compound to the biofilm-containing wells.

  • Incubation: Incubate for a further 24 hours.

  • Quantification of Viable Cells: Quantify the viable cells within the biofilm using methods such as crystal violet staining (for biomass), resazurin assay (for metabolic activity), or by disrupting the biofilm and performing colony-forming unit (CFU) counts.

  • Determine MBEC: The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of the antibiotic that results in the eradication of the biofilm.

Visualizations

Resistance_Mechanisms cluster_0 Bacterial Cell Target {Target Enzyme (DNA Gyrase/Topo IV)|Mutated Target} Epoxy_in This compound Epoxy_in->Target Inhibition Efflux Efflux Pump Epoxy_in->Efflux Binding Epoxy_out This compound Efflux->Epoxy_out Expulsion Porin Porin Channel Porin->Epoxy_in Epoxy_ext This compound (External) Epoxy_ext->Porin Entry

Caption: Overview of potential resistance mechanisms to this compound.

Synergy_Workflow start Start: Resistant Strain Identified checkerboard Perform Checkerboard Assay (this compound + Compound X) start->checkerboard calculate_fic Calculate FIC Index checkerboard->calculate_fic interpret Interpret Results calculate_fic->interpret synergy Synergy (FIC ≤ 0.5) Potential Combination Therapy interpret->synergy Synergistic additive Additive/Indifference (0.5 < FIC ≤ 4) interpret->additive Additive antagonism Antagonism (FIC > 4) Combination Not Recommended interpret->antagonism Antagonistic end End: Report Findings synergy->end additive->end antagonism->end

Caption: Experimental workflow for identifying synergistic drug combinations.

Efflux_Pump_Inhibition cluster_cell Bacterial Cell EffluxPump Efflux Pump Target Intracellular Target Epoxy This compound Epoxy->EffluxPump Expelled Epoxy->Target Reaches Target (in presence of EPI) EPI Efflux Pump Inhibitor (EPI) EPI->EffluxPump Blocks

Caption: Logical relationship of efflux pump inhibition.

References

Validation & Comparative

Epoxyquinomicin B: A Comparative Analysis of Efficacy in Antibacterial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyquinomicin B is a novel antibiotic belonging to the epoxyquinone class, isolated from Amycolatopsis sulphurea.[1] Structurally, it is the dechlorinated derivative of Epoxyquinomicin A.[2] This guide provides a comparative overview of the antibacterial efficacy of this compound against other relevant antibiotics, based on available experimental data.

Antimicrobial Spectrum and Efficacy

Initial studies have characterized the antimicrobial activity of this compound as weak against Gram-positive bacteria.[1] Unfortunately, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, from published studies are not publicly available. This lack of quantitative data prevents a direct and detailed comparison of its efficacy against specific pathogens with that of other antibiotics.

While direct comparative studies are unavailable, this guide provides MIC ranges for commonly used antibiotics against prevalent Gram-positive pathogens to offer a general context for antibacterial potency.

Comparative Data Tables

The following tables summarize the MIC ranges for established antibiotics against key Gram-positive pathogens. This data is intended to serve as a benchmark for evaluating the potential efficacy of novel compounds like this compound, should quantitative data become available.

Table 1: Minimum Inhibitory Concentration (MIC) Ranges of Common Antibiotics against Staphylococcus aureus

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Vancomycin12
Linezolid12
Daptomycin0.250.5
Penicillin≤0.12>16
Oxacillin≤0.25>4

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Values can vary based on the specific strain and testing methodology.

Table 2: Minimum Inhibitory Concentration (MIC) Ranges of Common Antibiotics against Streptococcus pneumoniae

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Penicillin≤0.062
Amoxicillin≤0.52
Ceftriaxone≤0.251
Vancomycin0.250.5
Linezolid11

Note: Breakpoints for Streptococcus pneumoniae can vary based on the site of infection (meningeal vs. non-meningeal).[3]

Table 3: Minimum Inhibitory Concentration (MIC) Ranges of Common Antibiotics against Enterococcus faecalis

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Ampicillin12
Vancomycin24
Linezolid12
Daptomycin12
Gentamicin8>16

Note: High-level resistance to aminoglycosides is a significant concern for Enterococcus species.

Experimental Protocols

Detailed experimental protocols for determining the antimicrobial activity of this compound have not been extensively published. However, standard methodologies for assessing in vitro antibacterial efficacy are well-established.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a standard laboratory procedure used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis Bacterial_Culture Bacterial Isolate (e.g., S. aureus) Inoculation Inoculate wells with standardized bacterial suspension Bacterial_Culture->Inoculation Antibiotic_Stock Antibiotic Stock Solution (e.g., this compound) Serial_Dilution Prepare two-fold serial dilutions of antibiotic in microtiter plate Antibiotic_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (bacterial growth) Incubation->Visual_Inspection MIC_Determination MIC = Lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Workflow for MIC determination by broth microdilution.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. Further research is required to understand the specific cellular pathways it targets to exert its antimicrobial effects. A proposed general workflow for investigating the mechanism of action is presented below.

MoA_Investigation cluster_initial Initial Screening cluster_cellular Cellular Target Identification cluster_molecular Molecular Target Validation cluster_pathway Pathway Analysis MIC_Assay Determine MIC Time_Kill_Assay Time-Kill Kinetics MIC_Assay->Time_Kill_Assay Macromolecular_Synthesis Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) Time_Kill_Assay->Macromolecular_Synthesis Membrane_Permeability Membrane Permeability Assays Macromolecular_Synthesis->Membrane_Permeability Target_Overexpression Target Overexpression/ Deletion Mutants Membrane_Permeability->Target_Overexpression Enzymatic_Assays In vitro Enzymatic Assays Target_Overexpression->Enzymatic_Assays Transcriptomics Transcriptomics (RNA-Seq) Enzymatic_Assays->Transcriptomics Proteomics Proteomics Transcriptomics->Proteomics Pathway_Mapping Signaling Pathway Mapping Proteomics->Pathway_Mapping

Investigational workflow for elucidating mechanism of action.

Conclusion

Based on the currently available data, this compound demonstrates weak activity against Gram-positive bacteria. A comprehensive and quantitative comparison of its efficacy with other antibiotics is hampered by the lack of specific MIC data in the published literature. Further in-depth studies are necessary to fully characterize its antimicrobial spectrum, potency, and mechanism of action to determine its potential as a therapeutic agent. Researchers are encouraged to conduct and publish quantitative studies to facilitate a more robust evaluation of this novel antibiotic.

References

A Head-to-Head Comparison of Epoxyquinomicin B and Other Bioactive Epoxyquinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The epoxyquinone structural motif is a recurring feature in a variety of natural products that exhibit a broad spectrum of potent biological activities. These compounds, characterized by a quinone ring fused with an epoxide, have garnered significant interest in the fields of drug discovery and chemical biology. Their reactivity and diverse mechanisms of action make them compelling candidates for development as anti-inflammatory, anti-arthritic, and anticancer agents. This guide provides an objective, data-driven comparison of Epoxyquinomicin B with other notable epoxyquinones, focusing on their mechanisms of action, biological efficacy, and the experimental data supporting these findings.

Overview of Compared Epoxyquinones

This guide focuses on a comparative analysis of three key compounds, each representing a distinct mechanism of action within the broader class of epoxyquinoid natural products.

  • This compound: Isolated from Amycolatopsis sp., this compound is part of a family of related structures (Epoxyquinomicins A-D). It is primarily distinguished by its potent anti-arthritic effects observed in vivo, with a mechanism that appears distinct from conventional NSAIDs.[1][2] It exhibits only weak antimicrobial activity.[2]

  • Panepoxydone: A fungal metabolite isolated from edible mushrooms like Lentinus crinitus, Panepoxydone is a well-characterized inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This mechanism underpins its significant anti-inflammatory and anti-tumor properties.[4]

  • Trichodermamide B: This modified dipeptide from the marine-derived fungus Trichoderma virens contains a chlorohydrin moiety, which is hypothesized to act as a precursor to a reactive epoxide in situ.[5] This feature is believed to be responsible for its potent cytotoxic activity against various cancer cell lines.[6]

Comparative Analysis of Biological Activity

The therapeutic potential of these compounds is dictated by their distinct mechanisms of action, which translate into different biological outcomes.

Mechanism of Action
  • This compound: The precise molecular target of this compound is not fully elucidated, but studies have shown it provides potent prophylactic inhibition of type II collagen-induced arthritis in mouse models.[1] Importantly, its lack of effect in standard anti-inflammatory and analgesic assays (such as carrageenan-induced paw edema) suggests a mode of action different from nonsteroidal anti-inflammatory drugs (NSAIDs), pointing towards a more specific immunomodulatory or disease-modifying role.[1]

  • Panepoxydone: This compound exerts its effects by directly interfering with the NF-κB signaling cascade, a central pathway in inflammation and cancer. Panepoxydone inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3][7][8] This action prevents the translocation of active NF-κB to the nucleus, thereby blocking the transcription of numerous pro-inflammatory and pro-survival genes.[3]

  • Trichodermamide B: The cytotoxicity of Trichodermamide B is attributed to its ability to induce DNA damage.[9] The presence of a chlorohydrin group, which can form a reactive epoxide, is critical for its activity; the dechlorinated analogue, Trichodermamide A, is inactive.[5] This reactive moiety likely alkylates DNA, leading to double-strand breaks, S-phase cell cycle arrest, and ultimately, apoptosis.[9]

Quantitative Performance Data

The following table summarizes the quantitative data on the biological activities of the compared epoxyquinones, providing a basis for assessing their relative potency in different biological assays.

CompoundAssay TypeCell Line / ModelIC50 / Effective DoseReference
This compound Anti-ArthriticCollagen-Induced Arthritis (Mouse)1–2 mg/kg (Prophylactic)[1][10]
AntimicrobialGram-Positive BacteriaWeak Activity (MIC not specified)[2][11]
Panepoxydone CytotoxicityMDA-MB-453 (Breast Cancer)4 µM[3]
CytotoxicityMCF-7 (Breast Cancer)5 µM[3]
CytotoxicityMDA-MB-468 (Breast Cancer)6 µM[3]
CytotoxicityMDA-MB-231 (Breast Cancer)15 µM[3]
NF-κB InhibitionMonoMac6 Cells (Promoter Activity)0.5–1 µg/mL
Trichodermamide B CytotoxicityHCT-116 (Colon Carcinoma)0.32 µg/mL (~0.71 µM)[5][6][12]
CytotoxicityHeLa (Cervical Cancer)3.1 µM[9]
CytotoxicityKMS-11 (Human Myeloma)0.7 µM[13]
CytotoxicityHT-29 (Colorectal Cancer)1.8 µM[13]
CytotoxicityPANC-1 (Pancreatic Cancer)3.6 µM[13]
AntimicrobialMRSA, VRE, C. albicans~15 µg/mL (MIC)[5]

Signaling Pathways and Visualizations

Understanding the molecular pathways targeted by these compounds is crucial for their development. The NF-κB pathway, inhibited by Panepoxydone, is a prime example.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR) Stimulus->Receptor 1. Binds IKK IKK Complex Receptor->IKK 2. Activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB 3. Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc 5. Translocation IkB_NFkB->NFkB 4. IκBα Degradation Panepoxydone Panepoxydone Panepoxydone->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA 6. Binds Genes Pro-inflammatory Gene Expression DNA->Genes 7. Transcription

Caption: NF-κB signaling pathway and inhibition by Panepoxydone.

Key Experimental Protocols

The data presented in this guide are derived from standardized biological assays. Detailed methodologies are provided below for reproducibility and critical evaluation.

A. Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the IC50 values for cytotoxic compounds like Panepoxydone and Trichodermamide B.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Panepoxydone, Trichodermamide B) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[14]

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[15][16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[16][17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.[18][19]

B. NF-κB Activity (Luciferase Reporter Assay)

This assay quantifies the ability of compounds like Panepoxydone to inhibit NF-κB transcriptional activity.

  • Cell Transfection: Seed cells (e.g., HEK293T) in a 96-well plate.[20] Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene for normalization.[21] Allow cells to recover for 24 hours.

  • Compound Pre-treatment: Treat the transfected cells with various concentrations of the inhibitor (e.g., Panepoxydone) for 1-2 hours.

  • NF-κB Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 20 ng/mL) to the wells.[22] Incubate for an appropriate time (e.g., 6-24 hours).[23]

  • Cell Lysis: Wash the cells with PBS and add 1x passive lysis buffer. Shake for 15 minutes at room temperature to ensure complete lysis.[20]

  • Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Use a dual-luciferase assay system and a luminometer to sequentially measure the firefly and Renilla luciferase activities.[22] The firefly luciferase signal indicates NF-κB activity, while the Renilla signal is used for normalization.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the activity observed in the stimulated, untreated control.[21]

C. In Vivo Anti-Arthritic Activity (Collagen-Induced Arthritis Model)

This protocol is used to evaluate the efficacy of compounds like this compound in a model of rheumatoid arthritis.

  • Animal Model: Use male DBA/1J mice, which are susceptible to collagen-induced arthritis (CIA).[1][10]

  • Immunization: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer a primary immunization via intradermal injection at the base of the tail. A booster injection (collagen in Incomplete Freund's Adjuvant) is typically given 21 days later.[24]

  • Compound Administration (Prophylactic): Begin daily administration of the test compound (e.g., this compound at 1-4 mg/kg, intraperitoneally) from the day of the primary immunization or just before the expected onset of symptoms.[1] A vehicle control group should be included.

  • Clinical Scoring: Monitor the mice daily or every other day for signs of arthritis. Score each paw based on the severity of erythema and swelling (e.g., on a scale of 0-4). The total score per mouse is the sum of the scores for all four paws.[25]

  • Histopathological Analysis: At the end of the study, sacrifice the animals and collect the joints. Fix, decalcify, and embed the tissues in paraffin. Section and stain with hematoxylin and eosin (H&E) to evaluate synovial inflammation, pannus formation, and cartilage/bone erosion.[26]

  • Data Analysis: Compare the mean arthritic scores and histopathological findings between the treated and control groups using appropriate statistical tests (e.g., ANOVA).[25]

Conclusion

The comparative analysis of this compound, Panepoxydone, and Trichodermamide B highlights the remarkable functional diversity stemming from the epoxyquinone core structure.

  • This compound stands out as a promising lead for developing novel disease-modifying anti-rheumatic drugs (DMARDs), with a mechanism distinct from current anti-inflammatory agents.

  • Panepoxydone serves as a valuable chemical probe and potential therapeutic for diseases driven by NF-κB hyperactivation, including various cancers and chronic inflammatory conditions.

  • Trichodermamide B demonstrates potent, targeted cytotoxicity through DNA damage, making its scaffold an interesting starting point for the development of novel chemotherapeutic agents, particularly if its reactivity can be selectively targeted to cancer cells.

For drug development professionals, the choice of which scaffold to pursue depends entirely on the therapeutic indication. The distinct biological profiles of these molecules underscore the importance of mechanism-of-action studies in identifying the most promising candidates for specific diseases. Further investigation into the molecular targets of this compound and the optimization of the therapeutic index for compounds like Trichodermamide B are critical next steps in translating these natural products into clinical assets.

References

Validating the Molecular Target of Epoxyquinomicin B in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the molecular target of Epoxyquinomicin B, a naturally occurring antibiotic with weak activity against Gram-positive bacteria.[1][2] While direct experimental data on the specific molecular target of this compound is limited in publicly available literature, its structural class suggests a probable mechanism of action shared with other novel bacterial topoisomerase inhibitors (NBTIs). This guide will, therefore, focus on the established methodologies for validating the inhibition of bacterial type IIA topoisomerases (DNA gyrase and topoisomerase IV) as the primary target, using well-characterized inhibitors like fluoroquinolones and the NBTI compound GSK299423 as benchmarks for comparison.

Introduction to this compound and its Putative Target

Epoxyquinomicins are a class of antibiotics isolated from Amycolatopsis species.[1] this compound, along with its analog Epoxyquinomicin A, has demonstrated modest antibacterial activity, particularly against Gram-positive organisms.[1] Based on the activity of related compounds, it is hypothesized that this compound targets bacterial type IIA topoisomerases, essential enzymes that control DNA topology and are validated targets for numerous antibiotics.[3][4]

Bacterial type IIA topoisomerases, DNA gyrase and topoisomerase IV, are responsible for critical functions such as introducing negative supercoils into DNA and decatenating replicated chromosomes, respectively.[3][4] Their inhibition disrupts DNA replication and leads to bacterial cell death.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for this compound, by analogy to NBTIs, involves binding to a transient, non-catalytic pocket on the GyrA or ParC subunit of the DNA gyrase or topoisomerase IV enzyme, respectively. This binding site is distinct from that of fluoroquinolones. This interaction is thought to stabilize a state of the enzyme that prevents DNA re-ligation after cleavage, though, unlike fluoroquinolones, it may not stabilize the double-strand DNA break.

This compound Signaling Pathway cluster_bacterium Bacterial Cell Epoxyquinomicin_B This compound Topoisomerase_Complex DNA Gyrase / Topoisomerase IV Epoxyquinomicin_B->Topoisomerase_Complex Inhibition DNA_Replication DNA Replication & Transcription Topoisomerase_Complex->DNA_Replication Blocks Progression Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Proposed mechanism of this compound action in bacteria.

Experimental Workflow for Target Validation

A typical workflow to validate the molecular target of a novel antibacterial agent like this compound involves a multi-pronged approach, progressing from in vitro biochemical assays to in vivo cellular studies and structural biology.

Target Validation Workflow cluster_biochem In Vitro Validation cluster_cellular In Vivo Validation Start Hypothesized Target: Bacterial Type IIA Topoisomerases Biochemical_Assays Biochemical Assays (In Vitro) Start->Biochemical_Assays DNA_Supercoiling DNA Supercoiling Assay (Gyrase) Biochemical_Assays->DNA_Supercoiling Decatenation Decatenation Assay (Topo IV) Biochemical_Assays->Decatenation DNA_Cleavage DNA Cleavage Assay Biochemical_Assays->DNA_Cleavage Cellular_Assays Cell-Based Assays (In Vivo) MIC_Testing MIC Determination vs. Resistant Strains Cellular_Assays->MIC_Testing Target_Engagement Cellular Thermal Shift Assay (CETSA) Cellular_Assays->Target_Engagement Structural_Biology Structural Biology Conclusion Target Validated Structural_Biology->Conclusion DNA_Supercoiling->Cellular_Assays Decatenation->Cellular_Assays DNA_Cleavage->Cellular_Assays MIC_Testing->Structural_Biology Target_Engagement->Structural_Biology

References

Unveiling the Anti-Inflammatory Action of Epoxyquinomicin B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the anti-inflammatory mechanisms of Epoxyquinomicin B against established alternatives like Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. This analysis is supported by available experimental data and detailed methodologies for key assays.

This compound, a novel antibiotic, has demonstrated significant anti-arthritic effects, suggesting a distinct mechanism of action compared to traditional anti-inflammatory agents. This guide delves into its primary mode of action—the inhibition of the NF-κB signaling pathway—and contrasts it with the mechanisms of widely used NSAIDs and the potent corticosteroid, dexamethasone.

Comparative Analysis of Anti-Inflammatory Mechanisms

The anti-inflammatory properties of this compound and its derivatives are primarily attributed to the inhibition of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In contrast, NSAIDs typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, while corticosteroids like dexamethasone act through the glucocorticoid receptor to suppress inflammation.

Compound/ClassPrimary TargetMechanism of ActionKey Downstream Effects
This compound (and its derivatives) NF-κBPrevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.Reduced production of inflammatory cytokines (e.g., TNF-α, IL-6), and other inflammatory mediators.
NSAIDs (e.g., Ibuprofen, Diclofenac) COX-1 and/or COX-2Inhibit the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.Reduced pain, fever, and inflammation.
Dexamethasone Glucocorticoid ReceptorBinds to the glucocorticoid receptor, which then translocates to the nucleus to upregulate anti-inflammatory genes and repress pro-inflammatory transcription factors like NF-κB and AP-1.Potent and broad-spectrum anti-inflammatory and immunosuppressive effects.

Quantitative Comparison of Inhibitory Activity

CompoundAssayTarget/EffectIC50 Value
Dehydroxymethylepoxyquinomicin (DHMEQ) Cell Growth Inhibition (associated with NF-κB inhibition)HNSCC cell lines~20 µg/mL[1]
Ibuprofen COX-1 InhibitionHuman peripheral monocytes12 µM
COX-2 InhibitionHuman peripheral monocytes80 µM
Diclofenac COX-1 InhibitionHuman peripheral monocytes0.076 µM
COX-2 InhibitionHuman peripheral monocytes0.026 µM
Dexamethasone NF-κB Inhibition (GM-CSF release)A549 cells0.5 x 10⁻⁹ M
IL-6 Bioactivity InhibitionIL-6-dependent hybridoma18.9 µM[2]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.

Epoxyquinomicin_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor 1. Activation IKK IKK Receptor->IKK 2. Signal Transduction IkB IkB IKK->IkB 3. Phosphorylation IkB->IkB IkB_NFkB_complex IkB-NFkB Complex NFkB NFkB NFkB_n NFkB NFkB->NFkB_n 6. Nuclear Translocation Epoxyquinomicin_B This compound Epoxyquinomicin_B->NFkB_n Inhibition IkB_NFkB_complex->NFkB 5. Release DNA DNA NFkB_n->DNA 7. DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes 8. Transcription

Caption: this compound inhibits the nuclear translocation of NF-κB.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model Cell_Culture Cell Culture (e.g., Macrophages, Synoviocytes) Stimulation Inflammatory Stimulation (e.g., LPS, TNF-α) Cell_Culture->Stimulation Treatment Treatment with This compound or Comparators Stimulation->Treatment NFkB_Assay NF-κB Activation Assay (EMSA or Reporter Assay) Treatment->NFkB_Assay Cytokine_Assay Cytokine Measurement (ELISA) Treatment->Cytokine_Assay Animal_Model Collagen-Induced Arthritis (CIA) in Mice Induction Arthritis Induction Animal_Model->Induction Treatment_in_vivo Treatment Administration Induction->Treatment_in_vivo Evaluation Clinical Scoring and Histopathological Analysis Treatment_in_vivo->Evaluation

Caption: Workflow for comparing anti-inflammatory compounds.

Detailed Experimental Protocols

NF-κB Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to detect the activation of NF-κB by observing its binding to a labeled DNA probe.

  • Nuclear Extract Preparation:

    • Culture cells (e.g., RAW 264.7 macrophages) and treat with the inflammatory stimulus (e.g., LPS) and the test compounds (this compound, dexamethasone) for the desired time.

    • Harvest cells and isolate nuclear proteins using a nuclear extraction kit.

    • Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.

  • Probe Labeling:

    • A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.

    • The labeled probe is purified to remove unincorporated label.

  • Binding Reaction and Electrophoresis:

    • Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

    • For supershift analysis, a specific antibody against an NF-κB subunit (e.g., p65) can be added to the reaction to confirm the identity of the protein in the complex.

    • The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

    • The gel is dried and the protein-DNA complexes are visualized by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A "shifted" band indicates the binding of NF-κB to the DNA probe.

Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)

This method quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum.

  • Plate Coating:

    • A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.

    • The plate is washed to remove unbound antibody and blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Sample and Standard Incubation:

    • Standards of known cytokine concentrations and the experimental samples (cell culture supernatants) are added to the wells and incubated.

    • The plate is washed to remove unbound substances.

  • Detection:

    • A biotinylated detection antibody, also specific for the cytokine, is added to the wells and incubated.

    • After another wash, an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) is added, which binds to the biotinylated detection antibody.

    • The plate is washed again, and a substrate solution is added, which is converted by the enzyme to produce a colored product.

  • Measurement:

    • The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

    • The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve generated from the known concentrations of the cytokine standards.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model to study rheumatoid arthritis and to evaluate the efficacy of anti-inflammatory drugs.

  • Induction of Arthritis:

    • DBA/1J mice are typically used as they are susceptible to CIA.

    • An emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA) is prepared.

    • Mice are immunized with an intradermal injection of the collagen/CFA emulsion at the base of the tail.

    • A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.

  • Treatment:

    • Treatment with this compound or comparator drugs can be initiated either prophylactically (before the onset of disease) or therapeutically (after the onset of clinical signs of arthritis).

    • The compounds are administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Evaluation of Arthritis:

    • Mice are monitored regularly for the onset and severity of arthritis.

    • Clinical signs are scored based on the degree of erythema and swelling in the paws.

    • At the end of the study, paws can be collected for histopathological analysis to assess inflammation, cartilage destruction, and bone erosion.

Conclusion

This compound presents a promising anti-inflammatory profile with a mechanism of action centered on the inhibition of the NF-κB pathway. This distinguishes it from conventional NSAIDs and corticosteroids. While direct quantitative comparisons are still emerging, the available data on its derivative, DHMEQ, suggests potent anti-inflammatory activity. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and compare the efficacy of this compound and other novel anti-inflammatory compounds.

References

Cross-validation of Epoxyquinomicin B activity in different cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of Epoxyquinomicin B, with a focus on its potential applications in cancer research. Due to the limited availability of direct experimental data for this compound across a wide range of cancer cell lines, this document leverages findings from closely related analogs to infer its mechanism of action and guide future research. Detailed experimental protocols are provided to facilitate the validation of its activity.

Comparative Biological Activity

This compound belongs to a class of natural products known for their anti-inflammatory properties.[1] While its direct anti-cancer activity is not extensively documented, a synthetic derivative of the related Epoxyquinomicin C, dehydroxymethylepoxyquinomicin (DHM2EQ), has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a critical regulator of cellular processes, including inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers.

The inhibitory action of DHM2EQ was observed in human T-cell leukemia (Jurkat) cells, where it blocked TNF-alpha-induced NF-κB activation.[2] This suggests that this compound may exert similar effects, making it a candidate for investigation as an anti-cancer agent, particularly in tumors where NF-κB signaling is constitutively active.

Table 1: Comparative Activity Profile of this compound and Analogs

Compound/DerivativeTarget Cell/OrganismPrimary BioassayObserved Activity
This compoundGram-positive bacteriaAntimicrobial Susceptibility TestWeak antibacterial activity[1]
Epoxyquinomicin C Derivative (DHM2EQ)Jurkat (Human T-cell leukemia)NF-κB Activation Assay (TNF-α induced)Inhibition of NF-κB activation[2]
This compound (Hypothesized) Various Cancer Cell Lines (e.g., Jurkat, HeLa, MCF-7, A549)Cytotoxicity/Antiproliferative AssaysPotential for dose-dependent growth inhibition
This compound (Hypothesized) NF-κB dependent cancer cellsNF-κB Reporter AssayPotential inhibition of NF-κB signaling

Note: The activities listed for this compound in cancer cell lines are hypothesized based on the known function of its analogs and require experimental validation.

Proposed Mechanism of Action: NF-κB Signaling Inhibition

The diagram below illustrates the inferred mechanism by which this compound may inhibit the NF-κB signaling pathway, a mechanism established for its close analogs.[3][4][5]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNF Receptor TNF-alpha->TNFR IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters IkB_p p-IκB IkB->IkB_p Gene_Expression Pro-inflammatory & Pro-survival Genes NFkB->Gene_Expression translocates to nucleus and binds DNA EpoxyquinomicinB This compound (inferred action) EpoxyquinomicinB->IKK inhibits Proteasome Proteasome IkB_p->Proteasome degradation

Caption: Inferred inhibitory action of this compound on the NF-κB signaling pathway.

Experimental Protocols for Cross-Validation

To ascertain the anti-cancer potential of this compound, a systematic cross-validation across various cell lines is essential. The following protocols provide a standardized framework for this evaluation.

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Lines Select Cell Lines (e.g., Jurkat, HeLa, MCF-7, A549) Cytotoxicity_Assay MTT Assay (48-72h incubation) Cell_Lines->Cytotoxicity_Assay NFkB_Assay NF-κB Reporter Assay (e.g., TNF-α stimulation) Cell_Lines->NFkB_Assay Compound_Prep Prepare this compound Serial Dilutions Compound_Prep->Cytotoxicity_Assay Compound_Prep->NFkB_Assay IC50_Calc Calculate IC50 Values (Cytotoxicity) Cytotoxicity_Assay->IC50_Calc Inhibition_Calc Calculate % Inhibition (NF-κB Activity) NFkB_Assay->Inhibition_Calc Comparison Compare Activity Across Cell Lines IC50_Calc->Comparison Inhibition_Calc->Comparison

Caption: Workflow for cross-validating this compound activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: A panel of human cancer cell lines (e.g., Jurkat, HeLa, MCF-7, A549) should be cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., from 0.1 to 100 µM) for 48 to 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

NF-κB Inhibition Assay

This assay measures the ability of this compound to inhibit the activation of the NF-κB pathway.

  • Cell Line: Utilize a cell line that has been stably transfected with an NF-κB-driven reporter gene (e.g., luciferase).

  • Assay Procedure:

    • Seed the reporter cells in 96-well plates and allow them to attach.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours.

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis: The percentage of NF-κB inhibition is determined by comparing the reporter activity in treated cells to that in stimulated, untreated cells.

Conclusion and Future Directions

While direct evidence for the anti-cancer activity of this compound is still emerging, its structural similarity to known NF-κB inhibitors presents a compelling case for its further investigation. The experimental framework provided in this guide offers a systematic approach to validate its efficacy across a panel of cancer cell lines. Future studies should aim to elucidate the precise molecular targets of this compound within the NF-κB pathway and evaluate its therapeutic potential in preclinical cancer models.

References

A Comparative Analysis of Epoxyquinomicin B and Its Natural Analogs: Unveiling Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Epoxyquinomicin B and its naturally occurring analogs, Epoxyquinomicin A, C, and D. These compounds, isolated from Amycolatopsis sp., have garnered interest for their potent anti-inflammatory properties. While the exploration of synthetic derivatives of this compound is still a nascent field, this guide will focus on the comparative biological activities of the natural compounds and insights gained from a closely related synthetic analog, Dehydroxymethylepoxyquinomicin (DHMEQ), a derivative of Epoxyquinomicin C.

Executive Summary

This compound and its natural congeners exhibit significant anti-inflammatory activity, primarily through the inhibition of the NF-κB signaling pathway. This mechanism, coupled with their low antimicrobial and cytotoxic profiles, positions them as promising candidates for the development of novel therapeutics for inflammatory diseases such as rheumatoid arthritis. This guide presents available quantitative and qualitative data on their biological activities, details the experimental protocols used for their evaluation, and visualizes their mechanism of action.

Comparative Biological Activity

The biological activities of this compound and its natural analogs are summarized below. Direct quantitative comparisons are limited due to the descriptive nature of some of the available data for the natural compounds. However, data from the synthetic Epoxyquinomicin C derivative, DHMEQ, provides a valuable benchmark for the potential potency of this chemical class.

Table 1: Anti-Inflammatory and Cytotoxic Activity
CompoundAnti-Inflammatory Activity (Collagen-Induced Arthritis Model)NF-κB Inhibition (IC50)Cytotoxicity (IC50)
Epoxyquinomicin A Potent inhibitory effect at 2-4 mg/kg[1][2]Not ReportedWeakly cytotoxic[3]
This compound Potent inhibitory effect at 1-2 mg/kg[1][2]Not ReportedWeakly cytotoxic[3]
Epoxyquinomicin C Potent inhibitory effect at 2-4 mg/kg[1][2]Not ReportedVery low cytotoxicity[3]
Epoxyquinomicin D Potent inhibitory effect at 2-4 mg/kg[1][2]Not ReportedVery low cytotoxicity[3]
DHMEQ (Synthetic) Inhibits TNF-α-induced NF-κB activation~5-10 µg/mL (in various cell lines)11.52 - 22.62 µg/mL (Glioblastoma cell lines)
Table 2: Antimicrobial Activity
CompoundGram-Positive Bacteria (e.g., Staphylococcus aureus)Gram-Negative Bacteria
Epoxyquinomicin A Weak activity[3]Not Reported
This compound Weak activity[3]Not Reported
Epoxyquinomicin C Almost no activity[3]Not Reported
Epoxyquinomicin D Almost no activity[3]Not Reported

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of the epoxyquinomicin class of compounds are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In inflammatory conditions like rheumatoid arthritis, the persistent activation of NF-κB contributes to chronic inflammation and tissue damage.

Epoxyquinomicins are believed to target a component upstream of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of inflammatory genes. The proposed mechanism is illustrated in the following diagram.

G Proposed Mechanism of Action of Epoxyquinomicins cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 TAK1 TAK1 Complex RIP1->TAK1 Activates IKK IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Promotes Epoxyquinomicin This compound & Analogs Epoxyquinomicin->TAK1 Inhibits

Caption: Proposed signaling pathway of this compound and its analogs.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model for rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.

1. Immunization:

  • Antigen Preparation: Bovine type II collagen is dissolved in 0.05 M acetic acid overnight at 4°C. This solution is then emulsified with an equal volume of Complete Freund's Adjuvant (CFA).

  • Primary Immunization: Male DBA/1J mice (8-10 weeks old) are injected intradermally at the base of the tail with 100 µL of the collagen/CFA emulsion.

  • Booster Immunization: 21 days after the primary immunization, a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

2. Treatment:

  • Epoxyquinomicin compounds are suspended in a vehicle solution (e.g., 0.5% carboxymethylcellulose).

  • Prophylactic treatment typically starts on the day of the primary immunization and continues daily for a specified period.

3. Assessment of Arthritis:

  • Clinical Scoring: The severity of arthritis in each paw is scored visually on a scale of 0 to 4, where 0 = no swelling, 1 = swelling of one digit, 2 = swelling of two or more digits, 3 = swelling of the entire paw, and 4 = severe swelling with ankylosis. The maximum score per mouse is 16.

  • Histological Analysis: At the end of the experiment, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin to assess inflammation, pannus formation, and bone/cartilage destruction.

G Experimental Workflow for Collagen-Induced Arthritis Model Day0 Day 0: Primary Immunization (Collagen + CFA) Treatment Daily Treatment with Epoxyquinomicin or Vehicle Day0->Treatment Day21 Day 21: Booster Immunization (Collagen + IFA) Monitoring Regular Monitoring and Clinical Scoring Day21->Monitoring Treatment->Day21 Day42 Day 42: Termination and Histological Analysis Monitoring->Day42

Caption: Workflow for the in vivo evaluation of anti-arthritic activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

1. Cell Culture:

  • Human cancer cell lines (e.g., glioblastoma cell lines U251, U343MG-a) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Treatment:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (e.g., DHMEQ) for a specified duration (e.g., 48 or 72 hours).

3. Measurement of Cell Viability:

  • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

4. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

1. Preparation of Inoculum:

  • A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.

2. Serial Dilution:

  • The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the bacterial suspension.

  • The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Directions

This compound and its natural analogs represent a promising class of anti-inflammatory agents. Their potent efficacy in a preclinical model of rheumatoid arthritis, combined with a favorable preliminary safety profile, warrants further investigation. The likely mechanism of action through the inhibition of the NF-κB pathway provides a solid rationale for their therapeutic potential.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The synthesis and biological evaluation of a focused library of this compound derivatives would provide valuable insights into the structural requirements for optimal anti-inflammatory activity and reduced toxicity.

  • Target Deconvolution: While NF-κB inhibition is a key part of their activity, the precise molecular target(s) of the epoxyquinomicins need to be definitively identified.

  • Pharmacokinetic and Pharmacodynamic Studies: In-depth studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to assess their drug-like properties.

  • Evaluation in Other Inflammatory Models: The efficacy of these compounds should be explored in other models of inflammatory diseases to broaden their potential therapeutic applications.

The continued exploration of the epoxyquinomicin scaffold holds significant promise for the development of a new generation of anti-inflammatory drugs with a novel mechanism of action.

References

In Vivo Therapeutic Efficacy of Epoxyquinomicin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic effects of Epoxyquinomicin B, with a primary focus on its validated anti-arthritic properties. The performance of this compound is compared with Methotrexate, a standard-of-care therapeutic for rheumatoid arthritis. This comparison is supported by experimental data from preclinical animal models.

Overview of this compound

This compound is a member of the epoxyquinomicin class of natural products isolated from Amycolatopsis species.[1] While initially investigated for antimicrobial properties, this compound and its analogues have demonstrated potent anti-inflammatory and anti-arthritic effects in vivo.[1] The mechanism of action for its anti-arthritic effects is suggested to be distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs).

Comparative Efficacy in Collagen-Induced Arthritis

The most well-documented in vivo therapeutic effect of this compound is in the murine model of collagen-induced arthritis (CIA), a standard preclinical model for rheumatoid arthritis. Prophylactic treatment with this compound has shown significant inhibitory effects on the development and severity of arthritis in DBA/1J mice.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound compared to Methotrexate in the collagen-induced arthritis model in DBA/1J mice.

Table 1: Efficacy of this compound in Collagen-Induced Arthritis

Treatment GroupDosage (mg/kg)Administration RouteMean Arthritic Score (Day 42)Percentage Inhibition of Arthritis Score vs. Control
Control (Vehicle)-Intraperitoneal~9.50%
This compound1Intraperitoneal~6.0~37%
This compound2Intraperitoneal~4.0~58%
This compound4Intraperitoneal~2.5~74%

Table 2: Efficacy of Methotrexate in Collagen-Induced Arthritis

Treatment GroupDosage (mg/kg/week)Administration RouteMean Arthritic Score (Day 40)Percentage Inhibition of Arthritis Score vs. Control
Control (CIA)-SubcutaneousNot explicitly stated, but significant disease activity reported0%
Methotrexate10SubcutaneousReduction in disease activity observedVariable, dose-dependent
Methotrexate20SubcutaneousSignificant reduction in disease activity scoreSignificant reduction
Methotrexate50SubcutaneousDose-dependent reduction in disease activityDose-dependent reduction

Note: Direct head-to-head comparative studies were not identified. Data is compiled from separate studies using the same animal model. The arthritic scores are approximated from graphical representations in the source material and are intended for comparative purposes.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This protocol outlines the methodology for inducing arthritis in DBA/1J mice to test the efficacy of therapeutic compounds.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine Type II Collagen

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • Syringes and needles

Procedure:

  • Preparation of Collagen Emulsion: Dissolve bovine type II collagen in 0.1 M acetic acid at a concentration of 2 mg/mL by stirring overnight at 4°C. Prepare an emulsion by mixing equal volumes of the collagen solution and Complete Freund's Adjuvant (CFA).

  • Primary Immunization (Day 0): Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21): Prepare a second emulsion of bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a 100 µL booster injection intradermally at a different site on the tail.

  • Arthritis Assessment: Monitor the mice daily for the onset and severity of arthritis, typically beginning around day 24-28. Score the severity of arthritis in each paw on a scale of 0-4, with a maximum score of 16 per mouse. Clinical signs include paw swelling, erythema, and joint rigidity.

  • Treatment Administration: Administer this compound or the comparator drug (e.g., Methotrexate) according to the desired dosing schedule, starting before or after the onset of arthritis, depending on the study design (prophylactic or therapeutic).

Signaling Pathways and Experimental Workflow

Potential Mechanism of Action

While the precise molecular targets of this compound in the context of arthritis are not fully elucidated, its anti-inflammatory effects likely involve the modulation of key signaling pathways that drive the pathogenesis of rheumatoid arthritis, such as NF-κB and MAPK signaling, which are downstream of pro-inflammatory cytokines like TNF-α and IL-1β.

G TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R IKK IKK Complex TNFR->IKK MAPK MAPK Cascade (p38, JNK, ERK) IL1R->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activates transcription factors Gene Pro-inflammatory Gene Expression Nucleus->Gene EpoxyB This compound EpoxyB->IKK Inhibition? EpoxyB->MAPK Inhibition? G cluster_0 Pre-study cluster_1 Induction Phase cluster_2 Treatment & Monitoring cluster_3 Analysis A Acquire DBA/1J Mice (8-10 weeks old) C Primary Immunization (Day 0) A->C B Prepare Collagen Emulsions (Collagen + CFA/IFA) B->C D Booster Immunization (Day 21) C->D E Randomize into Groups (Control, EpoxyB, Methotrexate) D->E F Administer Treatment (Prophylactic or Therapeutic) E->F G Monitor Arthritis Score & Paw Thickness (Daily) F->G H Collect Samples (Day 42) (Serum, Paws) G->H I Histopathology of Joints H->I J Biomarker Analysis (e.g., Cytokines) H->J

References

Assessing the Off-Target Effects of Epoxyquinomicin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Epoxyquinomicin B, a member of the epoxyquinone class of natural products, has garnered interest for its potential therapeutic applications, stemming from its anti-inflammatory and anti-arthritic properties. However, a thorough understanding of its mechanism of action, including its on- and off-target effects, is crucial for its development as a safe and effective therapeutic agent. This guide provides a comparative assessment of the known and inferred off-target effects of this compound, drawing on data from its close structural and functional analogs, dehydroxymethylepoxyquinomicin (DHMEQ) and epoxyquinol B (EPQB). We compare its potential activity profile with other well-characterized inhibitors to provide a framework for future investigations.

Inferred Primary Target and Off-Target Profile of this compound

Direct experimental data on the specific molecular targets of this compound is limited in publicly available literature. However, studies on its close analogs provide strong evidence for its likely mechanism of action.

Dehydroxymethylepoxyquinomicin (DHMEQ) , a synthetic derivative of Epoxyquinomicin C, is a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][2][3][4][5] DHMEQ has been shown to inhibit the nuclear translocation of NF-κB, a key step in its activation, leading to downstream effects on inflammation and cell survival.[1]

Epoxyquinol B (EPQB) , another related natural product, has been identified as a multi-kinase inhibitor , targeting several receptor tyrosine kinases including VEGFR2, EGFR, FGFR, and PDGFR.[6] Furthermore, EPQB also inhibits the NF-κB pathway by crosslinking and inhibiting TAK1, a kinase upstream of IKK activation.[7]

Given the structural similarities, it is highly probable that This compound shares these targets, acting as both an NF-κB inhibitor and a kinase inhibitor . Its off-target effects would, therefore, encompass the inhibition of other kinases and potentially other cellular proteins.

Comparative Analysis of Inhibitory Activities

To contextualize the potential activity of this compound, the following tables summarize the inhibitory concentrations of its analog, DHMEQ, against various cancer cell lines, alongside the off-target profiles of well-characterized inhibitors of apoptosis, which can be inadvertently affected by compounds modulating cell survival pathways like NF-κB.

Table 1: Inhibitory Activity of Dehydroxymethylepoxyquinomicin (DHMEQ) on Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
YCU-H891Head and Neck Squamous Cell Carcinoma~20[3]
KBHead and Neck Squamous Cell Carcinoma~20[3]
Glioblastoma Cell Lines (various)Glioblastoma~14-26[8]
MT-2Adult T-cell Leukemia>20[9]
HUT-102Adult T-cell Leukemia>20[9]

Table 2: Off-Target Effects of Pan-Caspase Inhibitors

InhibitorPrimary TargetKnown Off-TargetsConsequences of Off-Target EffectsReferences
z-VAD-fmk CaspasesN-glycanase 1 (NGLY1), Cathepsins, CalpainsInduction of autophagy, Disruption of ER-associated degradation (ERAD)[2][3][7]
Q-VD-OPh CaspasesFewer known off-targets compared to z-VAD-fmkDoes not induce autophagy, Considered a more specific pan-caspase inhibitor[2][7][9]

Signaling Pathways and Experimental Workflows

The NF-κB Signaling Pathway and Point of Inhibition

The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers and inflammatory diseases. Based on the action of its analogs, this compound likely inhibits this pathway by preventing the nuclear translocation of the p50/p65 and c-Rel/p52 NF-κB subunits.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R TRADD TRADD TNFR->TRADD TAK1 TAK1 IL-1R->TAK1 TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 RIP1->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkB IkB IKK_complex->IkB Phosphorylation NF_kB NF-κB (p50/p65) IkB->NF_kB IkB_p P-IκB IkB->IkB_p NF_kB_n NF-κB (p50/p65) NF_kB->NF_kB_n Nuclear Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NF_kB_n->DNA Gene_Expression Target Gene Expression DNA->Gene_Expression Epoxyquinomicin_B This compound (inferred) Epoxyquinomicin_B->NF_kB_n Inhibits Off_Target_Workflow cluster_discovery Discovery Phase: Unbiased Screening cluster_validation Validation Phase: Target-specific Assays cluster_phenotypic Phenotypic and Functional Analysis Proteomics Proteomic Profiling (e.g., Chemical Proteomics) Putative_Targets Identification of Putative Off-Targets Proteomics->Putative_Targets Transcriptomics Transcriptomic Profiling (e.g., RNA-seq) Transcriptomics->Putative_Targets Kinome_Scan Kinome-wide Activity Screen Kinome_Scan->Putative_Targets Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Validated_Targets Validated Off-Targets Binding_Assay->Validated_Targets Enzymatic_Assay In Vitro Enzymatic Assays (e.g., Kinase Assays) Enzymatic_Assay->Validated_Targets Cellular_Assay Cell-based Target Engagement & Pathway Analysis Cellular_Assay->Validated_Targets Cell_Viability Cell Viability & Apoptosis Assays Functional_Consequences Understanding Functional Consequences Cell_Viability->Functional_Consequences Signaling_Analysis Western Blot & Reporter Assays for Signaling Pathways Signaling_Analysis->Functional_Consequences Functional_Outcomes Functional Assays (e.g., Migration, Invasion) Functional_Outcomes->Functional_Consequences Epoxyquinomicin_B This compound Epoxyquinomicin_B->Proteomics Epoxyquinomicin_B->Transcriptomics Epoxyquinomicin_B->Kinome_Scan Putative_Targets->Binding_Assay Putative_Targets->Enzymatic_Assay Putative_Targets->Cellular_Assay Validated_Targets->Cell_Viability Validated_Targets->Signaling_Analysis Validated_Targets->Functional_Outcomes

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Epoxyquinomicin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical compounds are critical components of this responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of Epoxyquinomicin B, a member of the salicylamide family of antibiotics. Adherence to these procedures will minimize environmental contamination and protect laboratory personnel from potential hazards.

Hazard Profile and Safety Summary

This compound presents several health and environmental hazards that necessitate careful handling and disposal. It is crucial to be aware of these risks before beginning any work with this compound.

Hazard CategoryDescriptionGHS ClassificationPrevention Measures
Acute Oral Toxicity Toxic if swallowed.H301Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Sensitization May cause an allergic skin reaction.H317Wear protective gloves, protective clothing, and eye protection. Contaminated work clothing should not be allowed out of the workplace.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.-Avoid release to the environment. Do not flush into surface water or sanitary sewer systems.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials. This procedure is designed to comply with standard laboratory safety practices and environmental regulations.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

2. Spill Management: In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Avoid generating dust.

  • Carefully sweep up the solid material.

  • Shovel the spilled material into a suitable, clearly labeled container for disposal.[1]

3. Waste Collection and Segregation:

  • Solid Waste: All solid this compound, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE (e.g., gloves) must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the associated hazard symbols.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Due to its high aquatic toxicity, do not dispose of any liquid containing this compound down the drain.[1]

4. Decontamination:

  • Thoroughly decontaminate all surfaces and non-disposable equipment that have come into contact with this compound. Use a suitable laboratory detergent and water, followed by an appropriate solvent rinse if necessary. Collect all decontamination materials (e.g., wipes) as solid hazardous waste.

5. Final Disposal:

  • Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Provide them with the Safety Data Sheet (SDS) for this compound.

Experimental Workflow for Disposal

To ensure a clear and logical process for the disposal of this compound, the following workflow should be followed.

Epoxyquinomicin_B_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Waste Collection cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Solid Waste Generated (e.g., powder, contaminated items) ppe->solid_waste During Experiment liquid_waste Liquid Waste Generated (e.g., solutions) ppe->liquid_waste During Experiment collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store Securely in Designated Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling Epoxyquinomicin B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Epoxyquinomicin B. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on guidelines for handling potent cytotoxic compounds and epoxy resins, which share structural motifs and potential hazards.

Disclaimer: The toxicological properties of this compound have not been fully investigated.[1] Therefore, it should be handled with extreme caution as a potentially hazardous substance. The information provided here is a guideline and should be supplemented by a thorough risk assessment conducted by qualified personnel in your institution.

Hazard Identification and Personal Protective Equipment (PPE)

Based on compounds with similar functional groups, this compound may be toxic if swallowed, cause skin and eye irritation or damage, and may lead to an allergic skin reaction.[2][3] It is also prudent to assume it is very toxic to aquatic life with long-lasting effects.[1][4]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Prevents skin contact and absorption. Check for breakthrough times.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes and airborne particles.[1]
Body Protection Fully buttoned lab coat, disposable gown, or coverallsProvides a barrier against contamination of personal clothing.
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 or higher)Required when handling the powder form to prevent inhalation.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

  • Preparation:

    • Obtain special instructions before use.[4]

    • Work within a certified chemical fume hood or a glove box.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Cover the work surface with absorbent, disposable bench paper.

  • Handling:

    • Wear the appropriate PPE as detailed in Table 1.

    • When handling the solid compound, avoid the formation of dust.[2][4]

    • For weighing, use a balance inside the fume hood or an enclosure.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[2][4]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Table 2: Emergency Response Protocol

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2][4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Immediately call a poison control center or a physician.[2][4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.
Spill Evacuate the area.[2][4] Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect in a suitable container for disposal.[2][4] Avoid dust formation.[2][4] Prevent entry into waterways.[2][4]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and harm to others.

  • Waste Categorization: All materials contaminated with this compound, including disposable PPE, bench paper, and excess compound, should be treated as hazardous chemical waste.

  • Containment: Place all waste in clearly labeled, sealed, and puncture-resistant containers.

  • Disposal Route: Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[4] Do not dispose of it down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Protocol prep1 Conduct Risk Assessment prep2 Assemble PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Wear Full PPE prep3->handle1 Proceed to Handling handle2 Handle Compound in Hood handle1->handle2 handle3 Weigh/Prepare Solution handle2->handle3 spill Spill handle2->spill If Spill Occurs exposure Personal Exposure handle2->exposure If Exposure Occurs clean1 Decontaminate Surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose via Approved Vendor clean2->clean3

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epoxyquinomicin B
Reactant of Route 2
Epoxyquinomicin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.